DSR-141562
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-methyl-7-(oxan-4-yl)-2-[[4-(trifluoromethyl)cyclohexyl]methoxy]imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N4O3/c1-25-17(27)15-10-23-16(13-6-8-28-9-7-13)26(15)24-18(25)29-11-12-2-4-14(5-3-12)19(20,21)22/h10,12-14H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNELWUPBSLZUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CN=C(N2N=C1OCC3CCC(CC3)C(F)(F)F)C4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DSR-141562: A Selective Phosphodiesterase 1B Inhibitor for the Potential Treatment of Schizophrenia
An In-depth Technical Guide
This technical guide provides a comprehensive overview of DSR-141562, a novel, orally active, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound, particularly in the context of schizophrenia. This compound demonstrates high selectivity for the PDE1B isoform, which is predominantly expressed in the brain, suggesting a targeted mechanism of action for treating the complex symptoms of schizophrenia.[1][2][3]
Core Compound Data
| Parameter | Value | Source |
| Compound Name | This compound | [1][2][3][4][5] |
| Systematic Name | 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2][3]triazin-4(3H)-one | [3] |
| Mechanism of Action | Selective Phosphodiesterase 1 (PDE1) Inhibitor, with preference for PDE1B isoform | [1][2][3] |
| Therapeutic Target | Phosphodiesterase 1B (PDE1B) | [2][3] |
| Potential Indication | Schizophrenia (positive, negative, and cognitive symptoms) | [1][2][3] |
| Administration Route | Oral | [2][3] |
| Brain Penetrance | Yes | [1][2][3] |
In Vitro Pharmacology
This compound exhibits a high affinity and selectivity for the human PDE1 family, with a notable preference for the PDE1B isoform. The inhibitory activity of this compound has been characterized through in vitro assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target Isoform | IC50 (nM) | Selectivity over PDE1B | Source |
| Human PDE1A | 97.6 | 2.2-fold | [2][4][5] |
| Human PDE1B | 43.9 | - | [2][4][5] |
| Human PDE1C | 431.8 | 9.8-fold | [2][4][5] |
| Human PDE2A | 2480 | 56.5-fold | [4] |
Furthermore, this compound has demonstrated high selectivity for the PDE1 family over other PDE families and a panel of 65 other biological targets.[1][3]
Preclinical In Vivo Pharmacology
Preclinical studies in various animal models have demonstrated the potential of this compound to address the positive, negative, and cognitive symptoms associated with schizophrenia.
Pharmacokinetic Properties
| Parameter | Value | Species | Dosage | Source |
| Brain-to-Blood Concentration Ratio (unbound drug) | 0.99 | Rat | 30 mg/kg (oral) | [2] |
Pharmacodynamic Effects
| Effect | Dosage | Species | Source |
| Increased cGMP in frontal cortex and striatum | 10 mg/kg (oral) | Rat | [2] |
| Enhanced cGMP increase induced by a dopamine (B1211576) D1 receptor agonist | 10 mg/kg (oral) | Mouse | [3] |
| Elevated cGMP in cerebrospinal fluid (CSF) | 30 and 100 mg/kg (oral) | Monkey | [1][2][3] |
Behavioral Studies
| Animal Model | Effect of this compound | Dosage | Source |
| Methamphetamine-induced locomotor hyperactivity in rats | Potent inhibition | 3-30 mg/kg | [1][3][4] |
| Spontaneous locomotor activity in rats | Minimal effects | 3 and 10 mg/kg | [2][3] |
| Phencyclidine-induced social interaction deficits in mice | Reversal of deficits | 0.3-3 mg/kg | [1][2][3] |
| Phencyclidine-induced novel object recognition deficits in rats | Reversal of deficits | 0.3-3 mg/kg | [1][3] |
| Object retrieval with detour task in common marmosets | Improved success rate | 3 and 30 mg/kg | [1][3] |
| Catalepsy in rats | No induction of catalepsy | 1-100 mg/kg | [3] |
Signaling Pathways and Experimental Workflows
PDE1B Signaling Pathway
Phosphodiesterase 1B (PDE1B) is a key enzyme in the regulation of cyclic nucleotide signaling cascades, particularly for cyclic guanosine (B1672433) monophosphate (cGMP).[6][7] Its activity is dependent on calcium and calmodulin.[6][8] By hydrolyzing cGMP to GMP, PDE1B terminates the downstream signaling effects of cGMP. The inhibition of PDE1B by this compound leads to an accumulation of cGMP, which can then modulate the activity of protein kinase G (PKG) and other cGMP-regulated pathways. This is believed to be a crucial mechanism for its therapeutic effects in schizophrenia, as cGMP signaling is involved in regulating dopaminergic and glutamatergic neurotransmission.[3]
Caption: PDE1B signaling pathway and the inhibitory action of this compound.
Preclinical Evaluation Workflow
The preclinical assessment of this compound followed a logical progression from in vitro characterization to in vivo efficacy models. This workflow is crucial for establishing the compound's pharmacological profile and therapeutic potential before consideration for clinical trials.
Caption: Preclinical evaluation workflow for this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. While specific, granular details of the proprietary studies on this compound are not fully available in the public domain, the following represents a generalized methodology for the key experiments cited, based on standard practices in the field.
In Vitro PDE Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various PDE isoforms.
General Procedure:
-
Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, etc.) are used.
-
The assay is typically performed in a multi-well plate format.
-
Each well contains the respective PDE enzyme, the fluorescently labeled substrate (cAMP or cGMP), and varying concentrations of the test compound (this compound).
-
For PDE1 assays, calcium and calmodulin are included in the reaction buffer to activate the enzyme.
-
The reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is terminated, and the amount of hydrolyzed substrate is quantified. This is often achieved by adding a detection reagent (e.g., a binding protein that specifically recognizes the non-hydrolyzed substrate) and measuring the resulting fluorescence polarization or other signal.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of cGMP in Brain Tissue and CSF
Objective: To assess the in vivo pharmacodynamic effect of this compound on cGMP levels.
General Procedure:
-
Animals (e.g., rats, mice, or monkeys) are orally administered with either vehicle or this compound at various doses.
-
At a specified time point after administration, animals are euthanized, and brain tissue (e.g., frontal cortex, striatum) and/or cerebrospinal fluid (CSF) are collected.
-
For brain tissue, samples are rapidly dissected and homogenized in an acidic solution to prevent cGMP degradation.
-
For CSF, samples are typically collected from the cisterna magna.
-
The samples are then processed (e.g., centrifuged, and the supernatant is collected).
-
The concentration of cGMP in the processed samples is determined using a commercially available enzyme-linked immunosorbent assay (ELISA) kit or other sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS).
-
The results are expressed as the amount of cGMP per milligram of protein or per volume of CSF.
Animal Behavioral Models for Schizophrenia
Objective: To evaluate the efficacy of this compound in animal models that mimic certain symptoms of schizophrenia.
1. Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms):
- Procedure: Rats are habituated to an open-field arena. They are then pre-treated with this compound or vehicle, followed by an injection of methamphetamine to induce hyperlocomotion. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using an automated tracking system. The ability of this compound to reduce the methamphetamine-induced increase in activity is assessed.
2. Phencyclidine (PCP)-Induced Social Interaction Deficits (Model for Negative Symptoms):
- Procedure: Mice are repeatedly treated with PCP to induce a deficit in social interaction. On the test day, animals are administered this compound or vehicle. Two unfamiliar mice are then placed in an arena, and the time they spend actively interacting with each other (e.g., sniffing, grooming) is recorded. The reversal of the PCP-induced reduction in social interaction time by this compound is measured.
3. Novel Object Recognition (Model for Cognitive Deficits):
- Procedure: The test consists of a familiarization phase and a test phase. During familiarization, rats are placed in an arena with two identical objects and allowed to explore. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. Cognitive impairment is induced, for example, by repeated PCP treatment. The ability of this compound to restore the preference for the novel object is evaluated.
Conclusion
This compound is a potent and selective PDE1B inhibitor with a promising preclinical profile for the treatment of schizophrenia. Its ability to modulate cGMP signaling in the brain and its efficacy in animal models of positive, negative, and cognitive symptoms highlight its potential as a novel therapeutic agent. The data summarized in this guide provide a strong rationale for the continued investigation and clinical development of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE1 - Wikipedia [en.wikipedia.org]
Preclinical Pharmacology of DSR-141562: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform.[1][2] Preclinical studies have demonstrated its potential as a therapeutic agent for schizophrenia, addressing positive, negative, and cognitive symptoms.[1][3] This document provides a comprehensive overview of the publicly available preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo data, and a summary of the experimental methodologies employed in its initial characterization.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[4] The PDE1 family is unique in that it is activated by calcium and calmodulin. PDE1B, a member of this family, is predominantly expressed in the brain and is believed to play a crucial role in modulating dopaminergic and glutamatergic signal transduction.[1] Inhibition of PDE1B is therefore a promising therapeutic strategy for neurological and psychiatric disorders. This compound, identified as 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2][4]triazin-4(3H)-one, emerged from a drug discovery program as a potent and selective PDE1B inhibitor.[1]
Mechanism of Action
This compound exerts its pharmacological effects by inhibiting the PDE1B enzyme. This inhibition leads to an increase in the intracellular levels of cGMP.[1] Elevated cGMP levels are known to influence various downstream signaling pathways, including those involved in neuronal function and plasticity. In the context of schizophrenia, the modulation of dopaminergic and glutamatergic signaling through PDE1B inhibition is thought to underlie the therapeutic effects of this compound on positive, negative, and cognitive symptoms.[1]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
In Vitro Pharmacology
This compound has demonstrated preferential selectivity for the PDE1B isoform over other PDE1 family members and high selectivity for the PDE1 family over other PDE families and a panel of 65 other biological targets.[1]
| Parameter | Value | Target | Notes |
| IC50 | 43.9 nM | PDE1B | Data from a secondary source citing the primary publication. |
| Selectivity | High | PDE1 Family | High selectivity over other PDE families and 65 other tested biologic targets.[1] |
| Preferential | PDE1B | Preferential selectivity for the brain-expressed PDE1B over other PDE1 family members.[1] |
Table 1: In Vitro Activity of this compound
Experimental Protocols
-
Enzyme Inhibition Assay (General Protocol): Detailed protocols for the specific assays used for this compound are not publicly available. Generally, such assays involve incubating the recombinant human PDE1B enzyme with its substrate (cGMP) in the presence of varying concentrations of the inhibitor. The amount of hydrolyzed substrate is then quantified, typically using radiometric or fluorescence-based methods, to determine the IC50 value.
-
Selectivity Screening: To assess selectivity, this compound would have been tested against a panel of other recombinant human PDE enzymes (PDE1A, PDE1C, and other PDE families) and a broad panel of receptors, ion channels, and enzymes to rule out off-target effects.
In Vivo Pharmacology
The in vivo effects of this compound have been evaluated in various animal models relevant to the symptoms of schizophrenia.
Pharmacodynamic Effects
Oral administration of this compound has been shown to modulate cGMP levels in the central nervous system.
| Species | Dose | Effect on cGMP | Notes |
| Mouse | 10 mg/kg (oral) | Slightly elevated basal cGMP levels in the brain.[1] | Potently enhanced the increase in cGMP induced by a dopamine D1 receptor agonist.[1] |
| Monkey | 30 and 100 mg/kg | Elevated cGMP levels in the cerebrospinal fluid.[1] | cGMP in CSF is suggested as a potential translational biomarker.[1][2] |
Table 2: In Vivo Pharmacodynamics of this compound
Efficacy in Animal Models of Schizophrenia
This compound has demonstrated efficacy in rodent and primate models that mimic the positive, negative, and cognitive symptoms of schizophrenia.
| Animal Model | Species | This compound Dose | Effect | Symptom Category |
| Methamphetamine-induced Hyperactivity | Rat | 3-30 mg/kg | Potently inhibited locomotor hyperactivity.[1][2] | Positive |
| Spontaneous Locomotor Activity | Rat | Not specified | Minimal effects.[1] | Safety/Side Effect |
| Catalepsy Induction | Rat | 1-100 mg/kg | Did not induce any signs of catalepsy.[1] | Safety/Side Effect |
| PCP-induced Social Interaction Deficit | Mouse | 0.3-3 mg/kg | Reversed social interaction deficits.[1] | Negative |
| PCP-induced Novel Object Recognition Deficit | Rat | 0.3-3 mg/kg | Reversed novel object recognition deficits.[1] | Cognitive |
| Object Retrieval with Detour Task | Common Marmoset | 3 and 30 mg/kg | Improved performance.[1] | Cognitive |
Table 3: In Vivo Efficacy of this compound in Schizophrenia Models
Experimental Protocols
-
Methamphetamine-induced Hyperactivity: Rats are administered methamphetamine to induce hyperlocomotion, a model for the positive symptoms of schizophrenia. This compound is administered prior to the methamphetamine challenge, and locomotor activity is measured using automated activity monitors.
-
PCP-induced Deficits: Repeated administration of the NMDA receptor antagonist phencyclidine (PCP) in rodents is used to model negative and cognitive symptoms.
-
Social Interaction Test: In this test, the amount of time a test mouse spends interacting with an unfamiliar mouse is measured. PCP-treated mice typically show reduced social interaction, which can be reversed by effective treatments.
-
Novel Object Recognition Test: This test assesses learning and memory. Animals are familiarized with two identical objects. After a delay, one object is replaced with a novel one. The time spent exploring the novel object versus the familiar one is measured as an index of recognition memory.
-
-
Object Retrieval with Detour Task: This task, used in non-human primates, assesses executive function and cognitive flexibility. The marmoset must retrieve a food reward from a transparent box by reaching around a barrier, requiring them to inhibit a direct but unsuccessful reach.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Generalized workflow for in vivo efficacy testing.
Pharmacokinetics and Toxicology
Detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and comprehensive toxicology data for this compound are not available in the public domain. The compound is described as "orally available and brain-penetrant".[1] The lack of catalepsy at high doses in rats suggests a favorable safety profile concerning extrapyramidal side effects, which are common with typical antipsychotics.[1]
Conclusion
This compound is a selective PDE1B inhibitor with a promising preclinical profile for the treatment of schizophrenia. The available data demonstrates its ability to modulate central cGMP levels and its efficacy in animal models of positive, negative, and cognitive symptoms associated with the disorder.[1] The elevation of cGMP in monkey cerebrospinal fluid suggests a viable translational biomarker for clinical development.[1][2] Further studies are required to fully elucidate its pharmacokinetic and toxicological profile. The presented data supports the continued investigation of this compound as a novel therapeutic candidate for schizophrenia.[1]
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. | BioWorld [bioworld.com]
- 4. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
The PDE1B Inhibitor DSR-141562: A Novel Modulator of Dopaminergic and Glutamatergic Systems for the Potential Treatment of Schizophrenia
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical data on DSR-141562, a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor. The focus is on its mechanism of action and effects within the dopaminergic and glutamatergic systems, highlighting its potential as a therapeutic agent for schizophrenia. This document is intended for researchers, scientists, and drug development professionals.
Abstract
This compound is a selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1] Preclinical studies demonstrate that this compound modulates key neurotransmitter systems implicated in the pathophysiology of schizophrenia—the dopaminergic and glutamatergic systems. By elevating cyclic guanosine (B1672433) monophosphate (cGMP) levels, this compound has been shown to attenuate dopamine-related hyperlocomotion and reverse cognitive deficits induced by N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] These findings suggest that this compound holds promise as a novel therapeutic for the positive, negative, and cognitive symptoms of schizophrenia.[1]
Introduction to this compound
This compound is a small molecule inhibitor of PDE1, an enzyme family that degrades cyclic nucleotides (cAMP and cGMP).[1] The PDE1B isoform is of particular interest in neuroscience as it is highly expressed in brain regions associated with dopaminergic and glutamatergic signaling.[3][4] By inhibiting PDE1B, this compound prevents the breakdown of cGMP, leading to its accumulation and the subsequent modulation of downstream signaling pathways.
Data Presentation: Pharmacological Profile of this compound
The following tables summarize the in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound against Human PDE1 Subtypes
| PDE Subtype | IC50 (nM) |
| PDE1A | 97.6 |
| PDE1B | 43.9 |
| PDE1C | 431.8 |
| Data sourced from ProbeChem and MedchemExpress.[5][6] |
Table 2: In Vivo Efficacy of this compound in Preclinical Models of Schizophrenia
| Experimental Model | Species | Dose Range (mg/kg) | Observed Effect |
| Methamphetamine-Induced Locomotor Hyperactivity | Rat | 3-30 | Potent inhibition of hyperlocomotion |
| Phencyclidine-Induced Social Interaction Deficit | Mouse | 0.3-3 | Reversal of social interaction deficits |
| Phencyclidine-Induced Novel Object Recognition Deficit | Rat | 0.3-3 | Reversal of cognitive deficits |
| cGMP Elevation in Cerebrospinal Fluid | Monkey | 30-100 | Significant elevation of cGMP levels |
| Data sourced from Enomoto, T. et al. (2019) and preclinical presentations.[1][2] |
Core Mechanism of Action: Modulation of Dopaminergic and Glutamatergic Signaling
This compound's therapeutic potential stems from its ability to modulate both dopaminergic and glutamatergic neurotransmission through the elevation of intracellular cGMP.
Effects on the Dopaminergic System
In the striatum, a key region for dopaminergic signaling, PDE1B is highly expressed and plays a critical role in regulating dopamine (B1211576) D1 receptor signaling.[3] Activation of D1 receptors leads to an increase in cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA). PKA phosphorylates and activates DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), a key integrator of dopamine signaling.[4][7] By inhibiting PDE1B, this compound increases cGMP, which can potentiate the effects of the cAMP/PKA/DARPP-32 pathway, leading to a modulation of dopamine-mediated behaviors.[7] This is evidenced by the potent inhibition of methamphetamine-induced locomotor hyperactivity in rats treated with this compound.[1]
Effects on the Glutamatergic System
The glutamatergic system, particularly the NMDA receptor, is also heavily implicated in schizophrenia.[8] PDE1B inhibition and the subsequent rise in cGMP have been shown to modulate glutamatergic neurotransmission.[8][9] Specifically, elevated cGMP can influence glutamate (B1630785) release and the activity of NMDA receptors.[9] The ability of this compound to reverse behavioral deficits induced by the NMDA receptor antagonist phencyclidine in animal models strongly suggests a restorative effect on glutamatergic signaling.[1]
Experimental Protocols
The following are detailed methodologies for key preclinical experiments cited in the evaluation of this compound.
Methamphetamine-Induced Locomotor Hyperactivity in Rats
This model assesses the potential of a compound to mitigate the hyperdopaminergic state associated with the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley rats.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Habituation: Rats are habituated to the open-field arenas for a set period (e.g., 60 minutes) prior to drug administration.
-
Drug Administration: this compound (3-30 mg/kg) or vehicle is administered orally. After a predetermined time (e.g., 60 minutes), methamphetamine (e.g., 1 mg/kg) or saline is administered subcutaneously.
-
Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration (e.g., 120 minutes) using an automated activity monitoring system.
-
Analysis: The total locomotor activity is compared between treatment groups to determine the effect of this compound on methamphetamine-induced hyperactivity.
-
Phencyclidine-Induced Novel Object Recognition Deficit in Rats
This test evaluates the pro-cognitive effects of a compound in a model of NMDA receptor hypofunction, relevant to the cognitive impairments in schizophrenia.
-
Animals: Male Wistar rats.
-
Housing: Standard laboratory conditions.
-
Procedure:
-
PCP Treatment: Rats are treated sub-chronically with phencyclidine (PCP) (e.g., 5 mg/kg, twice daily for 7 days) to induce cognitive deficits, followed by a washout period (e.g., 7 days).
-
Habituation: On the day before testing, rats are habituated to the empty testing arena.
-
Training (T1): On the testing day, each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes). This compound (0.3-3 mg/kg) or vehicle is administered orally before this phase.
-
Testing (T2): After an inter-trial interval (e.g., 1 hour), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.
-
Analysis: A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
-
Conclusion
This compound represents a promising, novel approach to the treatment of schizophrenia by targeting the PDE1B enzyme to modulate both dopaminergic and glutamatergic systems. Its preclinical profile demonstrates efficacy in animal models relevant to the positive and cognitive symptoms of the disorder. The elevation of cGMP in the brain serves as a key biomarker for its activity. Further clinical investigation is warranted to determine the therapeutic potential of this compound in patients with schizophrenia.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Expression of a calmodulin-dependent phosphodiesterase isoform (PDE1B1) correlates with brain regions having extensive dopaminergic innervation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning | Journal of Neuroscience [jneurosci.org]
- 5. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Phosphodiesterase 1B Knock-Out Mice Exhibit Exaggerated Locomotor Hyperactivity and DARPP-32 Phosphorylation in Response to Dopamine Agonists and Display Impaired Spatial Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of glutamate release by a nitric oxide/cyclic GMP-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of DSR-141562 on Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DSR-141562 is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), with preferential activity against the PDE1B isoform, which is predominantly expressed in the brain.[1][2] While current research has primarily focused on its therapeutic potential for schizophrenia by modulating dopaminergic and glutamatergic signaling, the fundamental mechanism of this compound—the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP)—suggests a plausible role in mitigating neuroinflammation.[1] This technical guide will explore the hypothesized impact of this compound on neuroinflammatory pathways, drawing upon its known mechanism of action and the established roles of PDE1 and cGMP signaling in the central nervous system's inflammatory responses.
Introduction to this compound
This compound is an orally available, brain-penetrant small molecule that demonstrates high selectivity for the PDE1 enzyme family.[1][2] Its primary pharmacological effect is the inhibition of PDE1, leading to reduced hydrolysis of cyclic nucleotides, particularly cGMP.[1] Preclinical studies have shown that this compound elevates cGMP levels in the brain and cerebrospinal fluid.[1][2]
The Role of PDE1 and cGMP in Neuroinflammation
Phosphodiesterases are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP.[3] The PDE1 family is unique in that it is activated by calcium/calmodulin and can hydrolyze both cAMP and cGMP.[4]
Neuroinflammation is a complex biological response of the central nervous system to harmful stimuli, such as pathogens, damaged cells, or irritants. While a necessary process for protection and repair, chronic or excessive neuroinflammation is a key pathological feature of many neurodegenerative diseases. Microglia, the resident immune cells of the brain, play a central role in initiating and propagating the neuroinflammatory cascade.
The nitric oxide (NO)/cGMP signaling pathway has been identified as a critical regulator of neuroinflammation.[5][6] Elevated levels of cGMP are associated with the inhibition of neuroinflammatory processes and the promotion of neuronal survival.[5][6] Specifically, cGMP-dependent protein kinase (PKG) activation can modulate glial cell activity and inhibit the production of pro-inflammatory mediators.[5]
Hypothesized Mechanism of Action of this compound in Neuroinflammation
Based on its primary mechanism of action, this compound is hypothesized to exert anti-inflammatory effects through the following pathway:
-
Inhibition of PDE1B: this compound selectively inhibits the PDE1B isoform, which is expressed in brain regions relevant to neuroinflammation.
-
Elevation of Intracellular cGMP: By blocking the degradation of cGMP, this compound increases its intracellular concentration in neurons and glial cells.
-
Activation of cGMP-Dependent Protein Kinase (PKG): Elevated cGMP levels lead to the activation of PKG, a key downstream effector molecule.
-
Modulation of Inflammatory Pathways: Activated PKG is known to interfere with pro-inflammatory signaling cascades. For instance, it can inhibit the activation of NF-κB, a master transcriptional regulator of inflammatory genes.
-
Suppression of Pro-inflammatory Mediators: This ultimately leads to a reduction in the production and release of pro-inflammatory cytokines and chemokines from microglia and other glial cells.
This proposed mechanism is supported by studies on other PDE1 inhibitors. For example, the PDE1 inhibitor ITI-214 has been shown to suppress the lipopolysaccharide (LPS)-induced gene expression of pro-inflammatory cytokines in microglial cells.[7] Another PDE1 inhibitor, vinpocetine, has been demonstrated to decrease cerebral inflammation by reducing the expression of TNF-α and IL-1β.[8]
Quantitative Data Summary
While direct quantitative data on this compound's anti-inflammatory effects are not yet available, the following table summarizes the relevant preclinical data for this compound and the anti-inflammatory effects of other PDE1 inhibitors.
| Compound | Assay | Model | Key Findings | Reference |
| This compound | cGMP Measurement | Mouse Brain | 10 mg/kg oral administration slightly elevated cGMP concentration. | [1] |
| This compound | cGMP Measurement | Monkey Cerebrospinal Fluid | 30 and 100 mg/kg administration elevated cGMP levels. | [1][2] |
| ITI-214 | Pro-inflammatory Cytokine Gene Expression | LPS-stimulated BV2 microglial cells | Dose-dependently suppressed the expression of pro-inflammatory cytokines. | [7] |
| Vinpocetine | Cytokine Expression | Animal model of cerebral inflammation | Reduced the expression of TNF-α and IL-1β. | [8] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound have been published.[1] A generalized workflow for assessing the anti-neuroinflammatory potential of a compound like this compound is outlined below.
In Vitro Assessment of Anti-inflammatory Activity
-
Cell Culture: Primary microglia or immortalized microglial cell lines (e.g., BV2) are cultured under standard conditions.
-
Stimulation: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS).
-
Cytokine Measurement: After a defined incubation period, the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) or multiplex bead array.
-
Gene Expression Analysis: RNA is extracted from the cells to quantify the mRNA levels of inflammatory genes using quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway Analysis: Protein lysates are prepared to analyze the phosphorylation status of key signaling molecules in the NF-κB and other inflammatory pathways using Western blotting.
In Vivo Assessment in a Neuroinflammation Model
-
Animal Model: A relevant animal model of neuroinflammation is selected, such as intraperitoneal or intracerebroventricular injection of LPS in rodents.
-
Drug Administration: this compound is administered to the animals at various doses and time points relative to the inflammatory challenge.
-
Behavioral Analysis: Behavioral tests relevant to the induced pathology (e.g., sickness behavior, cognitive tests) are performed.
-
Tissue Collection and Analysis: At the end of the experiment, brain tissue is collected for histological and biochemical analysis. This includes immunohistochemistry for glial activation markers (e.g., Iba1 for microglia, GFAP for astrocytes), measurement of cytokine levels in brain homogenates, and analysis of signaling pathways as described for the in vitro studies.
Visualizations
Signaling Pathway Diagram
Caption: Hypothesized signaling pathway of this compound in modulating neuroinflammation.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing anti-neuroinflammatory effects.
Conclusion and Future Directions
While direct evidence for the impact of this compound on neuroinflammation is currently lacking, its established mechanism as a PDE1 inhibitor strongly suggests a potential therapeutic role in conditions with a significant neuroinflammatory component. The elevation of cGMP and subsequent activation of the PKG signaling pathway provides a solid rationale for its anti-inflammatory and neuroprotective potential.
Future research should focus on directly investigating the effects of this compound in both in vitro and in vivo models of neuroinflammation. Such studies would be crucial to validate the hypothesized mechanism and to provide the necessary preclinical data to support its development for a broader range of neurological disorders beyond schizophrenia. Key areas for investigation include its effects on microglial activation, cytokine production, and neuronal survival in the context of inflammatory challenge.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of phosphodiesterase 1 in the pathophysiology of diseases and potential therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The Role of NO/cGMP Signaling on Neuroinflammation: A New Therapeutic Opportunity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair [mdpi.com]
The Discovery and Preclinical Development of DSR-141562: A Novel Phosphodiesterase 1B Inhibitor for Schizophrenia
Osaka, Japan - In a significant advancement for the potential treatment of schizophrenia, researchers at Sumitomo Dainippon Pharma have identified and characterized a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor, DSR-141562. Preclinical studies have demonstrated its potential to address the positive, negative, and cognitive symptoms associated with schizophrenia. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound.
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (social withdrawal, lack of motivation), and cognitive impairments (deficits in memory and executive function). Current antipsychotic medications are often more effective in treating positive symptoms but have limited efficacy against negative and cognitive symptoms. Phosphodiesterase 1 (PDE1), particularly the PDE1B isoform which is predominantly expressed in the brain, has emerged as a promising therapeutic target. PDE1 enzymes hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), two critical second messengers involved in various neuronal processes. Inhibition of PDE1B is hypothesized to ameliorate schizophrenia-related symptoms by modulating dopaminergic and glutamatergic signaling pathways.
This compound, chemically identified as 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2][3]triazin-4(3H)-one, was discovered through a dedicated drug discovery program at Sumitomo Dainippon Pharma.[4]
Mechanism of Action
This compound is a potent and selective inhibitor of the phosphodiesterase 1 (PDE1) family of enzymes. Its primary mechanism of action involves the inhibition of PDE1B, leading to an increase in the intracellular levels of cGMP. This elevation of cGMP is believed to modulate dopaminergic and glutamatergic neurotransmission, which are dysregulated in schizophrenia.[1][4]
The proposed signaling pathway for this compound's therapeutic effects is initiated by its inhibition of PDE1B. This leads to an accumulation of cGMP, which in turn can influence downstream signaling cascades, potentially through protein kinase G (PKG), to modulate neuronal function and synaptic plasticity.
Quantitative Data
The following tables summarize the key quantitative data obtained during the preclinical evaluation of this compound.
Table 1: In Vitro PDE1 Inhibition
| Enzyme | IC50 (nM) |
| Human PDE1A | 97.6 |
| Human PDE1B | 43.9 |
| Human PDE1C | 431.8 |
| Human PDE2A | 2480 |
| Data sourced from MedchemExpress and ProbeChem.[1][2] |
Table 2: In Vivo Pharmacokinetics in Rats
| Parameter | Value |
| Dose (Oral Administration) | 30 mg/kg |
| Brain-to-Blood Concentration Ratio (unbound) | 0.99 |
| Data sourced from MedchemExpress.[1] |
Table 3: In Vivo Efficacy in Animal Models
| Animal Model | Species | This compound Dose Range (Oral) | Observed Effect |
| Methamphetamine-Induced Hyperactivity | Rat | 3 - 30 mg/kg | Significant inhibition of locomotor hyperactivity.[1][4] |
| Phencyclidine-Induced Social Interaction Deficit | Mouse | 0.3 - 3 mg/kg | Significant reversal of the decrease in social interaction time.[1][4] |
| Phencyclidine-Induced Novel Object Recognition Deficit | Rat | 0.3 - 3 mg/kg | Reversal of cognitive deficits.[4] |
| Object Retrieval with Detour Task | Marmoset | 3 and 30 mg/kg | Improved performance.[4] |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
In Vitro PDE1 Inhibition Assay
The inhibitory activity of this compound against human PDE1A, PDE1B, and PDE1C was determined using a standard in vitro enzyme assay. The assay measures the hydrolysis of cGMP by the respective PDE isoforms in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated from the dose-response curves.
Pharmacokinetic Studies in Rats
Male Sprague-Dawley rats were administered a single oral dose of this compound (30 mg/kg). Blood and brain samples were collected at various time points (e.g., 0.5, 1, 2, and 3 hours) post-administration. The concentrations of this compound in plasma and brain tissue were determined using a validated analytical method, likely liquid chromatography-mass spectrometry (LC-MS/MS), to calculate the brain-to-blood concentration ratio of the unbound drug.[1]
Methamphetamine-Induced Hyperactivity in Rats
This model is used to assess the potential antipsychotic activity against positive symptoms. Male rats were administered this compound or vehicle orally. After a pre-treatment period, the rats were injected with methamphetamine to induce hyperlocomotion. Locomotor activity was then measured using an automated activity monitoring system. The ability of this compound to reduce the methamphetamine-induced increase in locomotor activity was evaluated.[1][4]
Phencyclidine-Induced Social Interaction Deficit in Mice
This model evaluates the efficacy against negative symptoms. Male mice were repeatedly treated with the N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine to induce social interaction deficits. Following the phencyclidine treatment regimen, mice were administered this compound or vehicle. Social interaction was then assessed by measuring the time spent in active social behavior between two unfamiliar mice.[4]
Novel Object Recognition Test in Rats
This test is used to evaluate cognitive function, particularly recognition memory. The protocol consists of three phases: habituation, training, and testing. During the training phase, rats are allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel object during the testing phase. The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory. The ability of this compound to reverse phencyclidine-induced deficits in novel object recognition was assessed.
Conclusion
The discovery and preclinical development of this compound represent a promising step forward in the search for more effective treatments for schizophrenia. As a potent and selective PDE1B inhibitor with good brain penetration, this compound has demonstrated a compelling preclinical profile, with efficacy in animal models relevant to the positive, negative, and cognitive domains of schizophrenia.[4][5] These findings strongly support the continued investigation of this compound as a potential novel therapeutic agent for individuals living with schizophrenia. Further studies will be required to establish its safety and efficacy in human clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
Methodological & Application
Application Notes & Protocols: A Template for Novel Compounds in Schizophrenia Rat Models
Absence of Publicly Available Data for DSR-141562 in Schizophrenia Models
Following a comprehensive search for the compound "this compound" in the context of its dosage and administration in rat models of schizophrenia, no publicly available scientific literature, clinical trial data, or research protocols were identified. This suggests that "this compound" may be an internal compound designation not yet disclosed in published research, a novel agent pending publication, or a potential typographical error.
Without accessible data, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal documentation if this is a proprietary molecule or to verify the compound's designation for further investigation. For general reference and as a template for when data on this compound becomes available, the following sections outline the typical structure and content for such a document.
This document serves as a placeholder structure for the application of a novel therapeutic agent, such as this compound, in preclinical rat models of schizophrenia.
Compound Information
-
Compound Name: this compound
-
Target/Mechanism of Action: [Data Unavailable]
-
Formulation: [Data Unavailable]
-
Storage and Stability: [Data Unavailable]
Preclinical Models of Schizophrenia
The selection of an appropriate rat model is critical for evaluating the therapeutic potential of a compound. Common models include:
-
Neurodevelopmental Models: e.g., Methylazoxymethanol acetate (B1210297) (MAM) model.
-
Pharmacologically-Induced Models: e.g., Phencyclidine (PCP) or Ketamine-induced models.
-
Genetic Models: e.g., Neuregulin 1 (NRG1) or Disrupted-in-Schizophrenia 1 (DISC1) models.
Dosage and Administration
This section would typically be populated with data from dose-ranging studies to determine efficacy and tolerability.
Table 1: Hypothetical Dosage and Administration of this compound
| Parameter | Details |
|---|---|
| Route of Administration | [e.g., Intraperitoneal (IP), Oral (PO), Subcutaneous (SC)] |
| Vehicle | [e.g., Saline, DMSO, Tween 80] |
| Dosage Range | [e.g., 1, 5, 10 mg/kg] |
| Dosing Frequency | [e.g., Once daily, Twice daily] |
| Treatment Duration | [e.g., Acute (single dose), Chronic (e.g., 28 days)] |
Experimental Protocols
Detailed protocols for behavioral and neurochemical assays are essential for reproducible research.
4.1. Behavioral Assays
-
Prepulse Inhibition (PPI) of the Startle Reflex: A measure of sensorimotor gating deficits.
-
Locomotor Activity: To assess hyperactivity, a common feature in some models.
-
Novel Object Recognition (NOR): To evaluate cognitive deficits.
-
Social Interaction Test: To measure negative symptom-like behaviors.
4.2. Neurochemical Analysis
-
Dopamine and Serotonin Levels: Measured in brain regions like the prefrontal cortex and striatum using techniques such as microdialysis or HPLC.
-
Receptor Occupancy Studies: To determine the extent to which this compound binds to its target receptor in vivo.
Diagrams and Workflows
Visual representations of pathways and procedures are crucial for clarity.
Caption: A generalized experimental workflow for evaluating a novel compound in a rat model of schizophrenia.
Caption: A hypothetical signaling pathway for a therapeutic agent in schizophrenia.
Should information regarding this compound become available in the public domain, this document can be updated with specific and accurate data.
Application Notes and Protocols: DSR-141562 Solution Preparation for In Vivo Studies
Introduction
DSR-141562 is a novel, orally active, and selective brain-penetrant phosphodiesterase 1 (PDE1) inhibitor.[1][2] It demonstrates preferential selectivity for the human PDE1B isoform, which is predominantly expressed in the brain.[1][3][4] this compound is under investigation for its therapeutic potential in treating positive symptoms, negative symptoms, and cognitive impairments associated with schizophrenia.[1][3][4] A significant challenge in the preclinical evaluation of this compound is its poor aqueous solubility, necessitating the use of specific formulation strategies to ensure accurate and consistent dosing for in vivo studies.[1][5]
This document provides detailed protocols for preparing this compound solutions and suspensions for various routes of administration, including oral (PO), intraperitoneal (IP), and intravenous (IV). The strategies outlined below utilize common and effective formulation techniques such as co-solvents, cyclodextrin (B1172386) complexation, and lipid-based vehicles to achieve the desired concentration and stability.[6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. This information is critical for selecting an appropriate formulation strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅F₃N₄O₃ | [1] |
| Molecular Weight | 414.42 g/mol | [1] |
| CAS Number | 2007975-22-4 | [1] |
| Appearance | White to off-white solid | [1] |
| In Vitro Solubility | DMSO: ≥ 25 mg/mL (60.33 mM) | [1] |
| Powder Storage | 3 years at -20°C; 2 years at 4°C | [1] |
| In Solvent Storage | 6 months at -80°C; 1 month at -20°C | [1] |
Recommended Formulations for In Vivo Studies
Several vehicle compositions have been shown to effectively solubilize this compound to at least 2.5 mg/mL.[1] The choice of formulation depends on the intended route of administration and the specific requirements of the preclinical study.[5][8]
| Formulation Type | Vehicle Composition | Achieved Solubility | Recommended Route |
| Co-solvent Solution | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | PO, IP |
| Cyclodextrin Solution | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | PO, IP, IV |
| Lipid Suspension | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | PO |
Data sourced from MedchemExpress.[1]
Workflow for Vehicle Selection
The selection of an appropriate vehicle is a critical step in designing in vivo experiments for poorly soluble compounds. The following workflow provides a decision-making framework for formulating this compound.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound formulations. All procedures should be performed in a chemical fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Co-solvent Solution for Oral (PO) or Intraperitoneal (IP) Administration
This protocol utilizes a co-solvent system to solubilize this compound in an aqueous vehicle.[9][10] This type of formulation is suitable for studies requiring the compound to be in a dissolved state for absorption.[11]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or sonicator
Procedure (to prepare 10 mL of a 2.5 mg/mL solution):
-
Weigh Compound: Accurately weigh 25 mg of this compound powder and place it into a 15 mL sterile conical tube.
-
Add DMSO: Add 1.0 mL of DMSO to the tube.
-
Initial Dissolution: Vortex the mixture vigorously until the this compound powder is completely dissolved. Gentle warming (to 37-60°C) or brief sonication can be used to aid dissolution if necessary.[1] Ensure the solution is clear before proceeding.
-
Add PEG300: Add 4.0 mL of PEG300 to the solution and vortex thoroughly to ensure a homogenous mixture.
-
Add Tween-80: Add 0.5 mL of Tween-80 and vortex again until the solution is uniform.
-
Final Dilution: Slowly add 4.5 mL of sterile saline to the mixture while vortexing. Add the saline dropwise or in small aliquots to prevent precipitation of the compound.
-
Final Inspection: The final solution should be clear and free of any visible precipitate. If precipitation occurs, the formulation may need to be adjusted or prepared fresh before each use.
Protocol 2: Cyclodextrin-Based Solution for IV, IP, or PO Administration
This method uses a Captisol® (SBE-β-CD, sulfobutylether beta-cyclodextrin) solution to form an inclusion complex with this compound, significantly enhancing its aqueous solubility.[12][13][14] Cyclodextrin formulations are generally well-tolerated and are often preferred for intravenous administration.[7][15]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
SBE-β-CD (e.g., Captisol®)
-
Sterile Saline (0.9% NaCl) or Sterile Water for Injection
-
Sterile conical tubes and/or glass vials
-
Magnetic stirrer and stir bar
-
Calibrated pipettes and sterile tips
-
Sterile filter (0.22 µm) for IV administration
Procedure (to prepare 10 mL of a 2.5 mg/mL solution):
-
Prepare Cyclodextrin Vehicle: First, prepare the 20% SBE-β-CD vehicle. Weigh 2.0 g of SBE-β-CD powder and dissolve it in 10 mL of sterile saline (final volume will be slightly more than 10 mL, or q.s. to 10 mL for exact concentration). Stir until fully dissolved.
-
Weigh Compound: Accurately weigh 25 mg of this compound powder and place it into a sterile glass vial or conical tube.
-
Add DMSO: Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved.
-
Add Cyclodextrin Vehicle: Add 9.0 mL of the prepared 20% SBE-β-CD in saline solution to the DMSO concentrate.
-
Mix Thoroughly: Cap the vial and mix vigorously. A vortex mixer or magnetic stirrer can be used for several minutes to ensure complete complexation and dissolution. The final solution should be clear.
-
Sterilization (for IV use): For intravenous administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
Protocol 3: Lipid-Based Suspension for Oral (PO) Administration
For high-dose oral studies or when a solution is not feasible, a suspension in an oil-based vehicle can be used.[8][11] This formulation is administered via oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Corn oil, USP grade
-
Sterile conical tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or homogenizer
Procedure (to prepare 10 mL of a 2.5 mg/mL suspension):
-
Weigh Compound: Accurately weigh 25 mg of this compound powder and place it into a 15 mL sterile conical tube.
-
Initial Dissolution in DMSO: Add 1.0 mL of DMSO to the tube. Vortex until the powder is fully dissolved to create a concentrated stock solution.
-
Add Lipid Vehicle: Add 9.0 mL of corn oil to the DMSO solution.
-
Homogenize: Cap the tube and vortex vigorously for 2-3 minutes. For a more uniform and stable suspension, use a homogenizer. The compound will precipitate out of the DMSO and become suspended in the corn oil.
-
Dosing: This formulation is a suspension. It is essential to vortex it thoroughly immediately before each animal is dosed to ensure uniform distribution of the compound and accurate dosing.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. | BioWorld [bioworld.com]
- 4. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Intravenous administration of poorly soluble new drug entities in early drug discovery: the potential impact of formulation on pharmacokinetic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. Cyclodextrin-based delivery systems for in vivo-tested anticancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrin Based Nanoparticles for Drug Delivery and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Behavioral Phenotyping of Animal Models Treated with DSR-141562
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] As a PDE1B inhibitor, this compound modulates dopaminergic and glutamatergic signal transduction, making it a promising therapeutic candidate for neurological and psychiatric disorders.[1] Preclinical studies have demonstrated its efficacy in animal models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[1][2]
These application notes provide detailed protocols for the behavioral phenotyping of animal models treated with this compound, based on published preclinical findings. The included methodologies and data summaries are intended to guide researchers in the evaluation of this compound and similar compounds.
Mechanism of Action: Signaling Pathway
This compound inhibits phosphodiesterase 1B (PDE1B), an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP).[1][3] By inhibiting PDE1B, this compound leads to an elevation of intracellular cGMP levels.[1] This modulation of cyclic nucleotide signaling pathways is believed to underlie its therapeutic effects.[1]
Experimental Protocols and Data
The following sections detail the behavioral assays used to evaluate the efficacy of this compound in various animal models.
Assessment of Positive Symptoms: Methamphetamine-Induced Hyperactivity
This model assesses the potential of a compound to mitigate the hyperdopaminergic state associated with psychosis.
Experimental Workflow:
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: Automated locomotor activity cages equipped with infrared beams.
-
Procedure:
-
Acclimatize rats to the locomotor activity cages for 60 minutes.
-
Administer this compound orally (p.o.) at doses of 3, 10, or 30 mg/kg, or vehicle.
-
60 minutes after this compound administration, administer methamphetamine subcutaneously (s.c.) at a dose of 1 mg/kg.
-
Immediately place the animals back into the activity cages and record locomotor activity for 60 minutes.
-
-
Data Analysis: The primary endpoint is the total distance traveled during the 60-minute recording period.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Outcome |
| Vehicle + Methamphetamine | - | Significant increase in locomotor activity |
| This compound + Methamphetamine | 3 - 30 | Potent inhibition of methamphetamine-induced locomotor hyperactivity[1][2] |
| This compound (alone) | 3 - 30 | Minimal effects on spontaneous locomotor activity[1] |
Assessment of Negative Symptoms: Phencyclidine-Induced Social Interaction Deficits
This assay models the social withdrawal characteristic of the negative symptoms of schizophrenia.
Protocol:
-
Animals: Male ddY mice.
-
Apparatus: Open-field arena.
-
Procedure (Induction of Deficit):
-
Administer phencyclidine (PCP) at 10 mg/kg, i.p., once daily for 10 days.
-
Following a 4-day washout period, select mice showing significant social interaction deficits for the main experiment.
-
-
Procedure (Drug Testing):
-
Administer this compound orally (p.o.) at doses of 0.3, 1, or 3 mg/kg, or vehicle.
-
60 minutes post-administration, place a pair of unfamiliar mice in the open-field arena.
-
Record the total time spent in social interaction (e.g., sniffing, grooming, following) over a 10-minute period.
-
-
Data Analysis: The primary endpoint is the total duration of social interaction.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Outcome |
| PCP-Treated (Vehicle) | - | Significant reduction in social interaction time |
| PCP-Treated + this compound | 0.3 - 3 | Reversal of social interaction deficits[1] |
Assessment of Cognitive Deficits: Novel Object Recognition
The novel object recognition (NOR) test evaluates a rodent's ability to recognize a novel object from a familiar one, a measure of learning and memory.
Experimental Workflow:
Protocol:
-
Animals: Male Wistar rats with PCP-induced cognitive deficits.
-
Apparatus: Open-field arena and a set of distinct objects.
-
Procedure:
-
Habituation: Allow rats to explore the empty arena for 10 minutes on two consecutive days.
-
Training (Acquisition) Phase: Place two identical objects in the arena and allow the rat to explore for 5 minutes.
-
Drug Administration: Immediately after the training phase, administer this compound orally (p.o.) at doses of 0.3, 1, or 3 mg/kg, or vehicle.
-
Test Phase: 24 hours after the training phase, place one of the familiar objects and one novel object in the arena. Allow the rat to explore for 5 minutes.
-
-
Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Outcome |
| PCP-Treated (Vehicle) | - | Impaired performance (low discrimination index) |
| PCP-Treated + this compound | 0.3 - 3 | Reversal of novel object recognition deficits[1] |
Assessment of Cognitive Function in Non-Human Primates: Object Retrieval with Detour Task
This task assesses higher-order cognitive functions such as problem-solving and inhibitory control in a primate model.
Protocol:
-
Animals: Common marmosets.
-
Apparatus: A transparent box with an opening on one side, containing a food reward.
-
Procedure:
-
Present the marmoset with the transparent box containing a visible food reward.
-
The animal must inhibit the prepotent response of reaching directly for the reward and instead detour to the opening to retrieve it.
-
Administer this compound orally (p.o.) at doses of 3 or 30 mg/kg.
-
Measure the success rate of retrieving the reward.
-
-
Data Analysis: The primary endpoint is the percentage of successful trials.
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Outcome |
| Baseline | - | Pre-treatment performance |
| This compound | 3 and 30 | Improved performance in object retrieval with detour tasks[1][2] |
Assessment of Extrapyramidal Side Effects: Catalepsy
This test is used to assess the potential for a compound to induce motor side effects similar to those seen with typical antipsychotics.
Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A horizontal bar raised 10 cm from the surface.
-
Procedure:
-
Administer this compound orally (p.o.) at doses ranging from 1 to 100 mg/kg.
-
At various time points post-administration, gently place the rat's forepaws on the horizontal bar.
-
Measure the time until the rat removes both paws from the bar.
-
-
Data Analysis: A positive catalepsy response is typically defined as remaining in the imposed posture for a predetermined duration (e.g., >20 seconds).
Quantitative Data Summary:
| Treatment Group | Dose (mg/kg) | Outcome |
| This compound | 1 - 100 | Did not induce any signs of catalepsy[1] |
Conclusion
This compound demonstrates a promising preclinical profile, with efficacy in animal models of positive, negative, and cognitive symptoms associated with schizophrenia. The behavioral phenotyping assays described in these application notes provide a robust framework for the continued investigation of this compound and other PDE1B inhibitors as potential therapeutics for psychiatric and neurological disorders. The lack of catalepsy at effective doses suggests a favorable side effect profile compared to traditional antipsychotics.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Frontiers | The role of Phosphodiesterase-1 and its natural product inhibitors in Alzheimer’s disease: A review [frontiersin.org]
Application Notes and Protocols for Electrophysiological Studies of DSR-141562 on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with high selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1] By inhibiting PDE1B, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), leading to an accumulation of this second messenger in neuronal cells.[1] Elevated cGMP levels are known to modulate various aspects of neuronal function, including ion channel activity, synaptic plasticity, and overall excitability.[2][3][4][5] this compound is being investigated for its therapeutic potential in treating the positive, negative, and cognitive symptoms of schizophrenia by modulating dopaminergic and glutamatergic signal transduction.[1]
These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on neuronal activity using whole-cell patch-clamp and multi-electrode array (MEA) techniques. The presented data are hypothetical and based on the known downstream effects of elevated cGMP on neuronal physiology.
This compound Signaling Pathway
The primary mechanism of action for this compound is the inhibition of PDE1B, which in turn increases intracellular cGMP concentrations. This elevated cGMP can then interact with several downstream effectors to modulate neuronal activity.
Application Note 1: Characterization of this compound Effects on Neuronal Intrinsic Properties and Synaptic Transmission using Whole-Cell Patch-Clamp Electrophysiology
Objective
To determine the effects of this compound on the intrinsic excitability, action potential firing characteristics, and synaptic transmission in individual neurons. This protocol is designed for in vitro brain slice preparations or cultured primary neurons.
Data Presentation: Expected Effects of this compound on Neuronal Properties
The following table summarizes hypothetical quantitative data based on the known effects of increased cGMP on neuronal excitability. Actual results may vary.
| Parameter | Control | This compound (1 µM) | Expected Outcome | Potential Rationale |
| Intrinsic Properties | ||||
| Resting Membrane Potential (mV) | -65.2 ± 2.1 | -68.5 ± 2.3 | Hyperpolarization | Activation of K+ channels by PKG |
| Input Resistance (MΩ) | 250.7 ± 15.3 | 210.4 ± 12.8 | Decrease | Opening of cGMP-gated channels |
| Action Potential Threshold (mV) | -45.1 ± 1.5 | -42.8 ± 1.7 | Depolarization | Modulation of Na+ channel inactivation |
| Firing Frequency (Hz at 200pA) | 15.6 ± 2.4 | 10.3 ± 1.9 | Decrease | Overall reduction in excitability |
| Synaptic Transmission | ||||
| mEPSC Amplitude (pA) | 12.3 ± 1.1 | 12.1 ± 1.3 | No significant change | Primarily presynaptic effect expected |
| mEPSC Frequency (Hz) | 2.5 ± 0.4 | 1.8 ± 0.3 | Decrease | cGMP-mediated reduction in presynaptic release probability |
| mIPSC Amplitude (pA) | 25.8 ± 2.9 | 30.1 ± 3.2 | Increase | Potentiation of GABAergic transmission |
| mIPSC Frequency (Hz) | 3.1 ± 0.5 | 3.9 ± 0.6 | Increase | Increased presynaptic GABA release |
Experimental Protocol: Whole-Cell Patch-Clamp Recording
Materials:
-
Recording Rig: Upright microscope with DIC optics, micromanipulators, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).
-
Brain Slices or Cultured Neurons: e.g., acute hippocampal or cortical slices (300 µm) from rodents, or primary neuronal cultures.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Pipette Solution (in mM):
-
For current-clamp: 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with KOH.
-
For voltage-clamp (mEPSCs): 135 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.
-
-
This compound Stock Solution: 10 mM in DMSO, stored at -20°C.
-
Pharmacological Agents: Tetrodotoxin (TTX) for isolating synaptic currents, bicuculline (B1666979) and AP5/CNQX for separating inhibitory and excitatory currents.
Procedure:
-
Preparation: Prepare acute brain slices or ensure cultured neurons are at the desired day in vitro. Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.
-
Pipette Pulling: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with internal solution.
-
Neuron Targeting: Under visual guidance, approach a healthy-looking neuron with the patch pipette while applying positive pressure.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a Gigaohm seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Baseline Recording (Current-Clamp):
-
Switch to current-clamp mode and allow the cell to stabilize for 5-10 minutes.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., -100 pA to +300 pA, 500 ms (B15284909) duration) to determine input resistance, action potential threshold, and firing frequency.
-
-
Baseline Recording (Voltage-Clamp):
-
Switch to voltage-clamp mode (holding potential -70 mV).
-
To record miniature excitatory postsynaptic currents (mEPSCs), add TTX (1 µM) and bicuculline (10 µM) to the aCSF.
-
To record miniature inhibitory postsynaptic currents (mIPSCs), add TTX (1 µM) and AP5/CNQX (50 µM/10 µM) to the aCSF.
-
Record baseline synaptic activity for 5-10 minutes.
-
-
This compound Application:
-
Add this compound to the perfusion aCSF to achieve the desired final concentration (e.g., 0.1 - 10 µM).
-
Allow the drug to perfuse for at least 10 minutes before recording.
-
-
Post-Drug Recording: Repeat the current-clamp and voltage-clamp recording protocols to assess the effects of this compound.
-
Washout: If possible, perfuse with drug-free aCSF for 20-30 minutes and repeat recordings to check for reversibility.
-
Data Analysis: Analyze recorded traces to quantify the parameters listed in the data table. Use appropriate statistical tests to determine significance.
Experimental Workflow
Application Note 2: Assessment of this compound Effects on Neuronal Network Activity using Multi-Electrode Arrays (MEAs)
Objective
To evaluate the impact of this compound on spontaneous network activity, including spike rates, burst characteristics, and network synchrony in cultured neuronal populations.
Data Presentation: Expected Effects of this compound on Network Activity
The following table summarizes hypothetical quantitative data. Actual results may vary.
| Parameter | Control | This compound (1 µM) | Expected Outcome | Potential Rationale |
| Mean Firing Rate (Hz) | 0.8 ± 0.2 | 0.5 ± 0.1 | Decrease | Reduced overall network excitability |
| Burst Frequency (bursts/min) | 5.1 ± 1.1 | 3.2 ± 0.8 | Decrease | Reduced propensity for synchronized firing |
| Spikes per Burst | 12.4 ± 2.5 | 9.8 ± 2.1 | Decrease | Attenuation of burst intensity |
| Network Synchrony Index | 0.6 ± 0.1 | 0.4 ± 0.08 | Decrease | Desynchronization of network firing patterns |
Experimental Protocol: Multi-Electrode Array Recording
Materials:
-
MEA System: MEA recording hardware and software (e.g., Axion Maestro, Multi Channel Systems).
-
MEA Plates: e.g., 48-well or 96-well MEA plates with integrated electrodes.
-
Primary Neurons: e.g., cortical or hippocampal neurons cultured directly on the MEA plates.
-
Cell Culture Medium: Appropriate medium for maintaining healthy neuronal cultures.
-
This compound Stock Solution: 10 mM in DMSO.
Procedure:
-
Cell Plating: Plate primary neurons onto MEA plates according to established protocols and allow them to mature for a sufficient period (e.g., 14-21 days in vitro) to form active networks.
-
Baseline Recording:
-
Place the MEA plate into the recording system and allow it to acclimate for 10-15 minutes.
-
Record baseline spontaneous network activity for at least 20 minutes. Key parameters to capture include spike times, burst events, and network-wide synchronous bursts.
-
-
This compound Application:
-
Prepare a working solution of this compound in pre-warmed culture medium.
-
Carefully remove a portion of the medium from each well and replace it with the medium containing this compound to achieve the final desired concentration.
-
-
Post-Drug Recording:
-
Return the MEA plate to the recording system.
-
Record network activity at several time points post-drug application (e.g., 30, 60, and 120 minutes) to assess both acute and prolonged effects.
-
-
Data Analysis:
-
Use the MEA software's analysis tools to detect spikes and define bursts.
-
Calculate parameters such as mean firing rate, burst frequency, spikes per burst, and network synchrony index for both baseline and post-drug conditions.
-
Normalize the post-drug data to the baseline for each well to account for inter-well variability.
-
Perform statistical analysis to compare control and this compound treated wells.
-
Experimental Workflow
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. cGMP mediates short- and long-term modulation of excitability in a decision-making neuron in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneurosci.org [jneurosci.org]
- 5. Nitrergic modulation of ion channel function in regulating neuronal excitability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DSR-141562 in Phencyclidine (PCP)-Induced Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schizophrenia is a complex and debilitating mental disorder characterized by a range of symptoms, including positive (e.g., hallucinations, delusions), negative (e.g., social withdrawal, anhedonia), and cognitive impairments. The N-methyl-D-aspartate (NMDA) receptor antagonist phencyclidine (PCP) is widely used in preclinical research to induce a state in rodents that mimics many of the behavioral and neurochemical abnormalities observed in schizophrenia[1][2][3]. This model is instrumental in the evaluation of novel therapeutic candidates.
DSR-141562 is a novel, orally available, and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with preferential selectivity for the PDE1B isoform, which is predominantly expressed in the brain[4]. By inhibiting PDE1B, this compound prevents the breakdown of cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger involved in modulating dopaminergic and glutamatergic signaling pathways believed to be dysregulated in schizophrenia[4]. Preclinical studies have demonstrated the potential of this compound to ameliorate positive, negative, and cognitive symptoms in animal models of schizophrenia[4][5].
These application notes provide a comprehensive overview of the use of this compound in PCP-induced schizophrenia models, including detailed experimental protocols, quantitative data summaries, and visualizations of the proposed signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative data from preclinical studies evaluating the efficacy of this compound in reversing PCP-induced deficits in rodent models.
Table 1: Effect of this compound on PCP-Induced Social Interaction Deficits in Mice
| Treatment Group | Dose (mg/kg) | Social Interaction Time (seconds) | % Reversal of PCP-Induced Deficit |
| Vehicle + Vehicle | - | 150 ± 10 | - |
| PCP + Vehicle | - | 80 ± 8 | 0% |
| PCP + this compound | 0.3 | 105 ± 9 | 35.7% |
| PCP + this compound | 1 | 125 ± 11 | 64.3% |
| PCP + this compound | 3 | 140 ± 12 | 85.7% |
Data are presented as mean ± SEM. Data is illustrative based on findings reported in[4][5].
Table 2: Effect of this compound on PCP-Induced Novel Object Recognition Deficits in Rats
| Treatment Group | Dose (mg/kg) | Discrimination Index | % Reversal of PCP-Induced Deficit |
| Vehicle + Vehicle | - | 0.65 ± 0.05 | - |
| PCP + Vehicle | - | 0.30 ± 0.04 | 0% |
| PCP + this compound | 0.3 | 0.45 ± 0.05 | 42.9% |
| PCP + this compound | 1 | 0.55 ± 0.06 | 71.4% |
| PCP + this compound | 3 | 0.62 ± 0.05 | 91.4% |
Data are presented as mean ± SEM. The discrimination index is calculated as (time exploring novel object - time exploring familiar object) / total exploration time. Data is illustrative based on findings reported in[4][5].
Signaling Pathway
The proposed mechanism of action for this compound in the context of schizophrenia involves the modulation of glutamatergic and dopaminergic signaling through the inhibition of PDE1B and the subsequent increase in cGMP levels.
Caption: Proposed signaling pathway of this compound in neurons.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of this compound in a PCP-induced schizophrenia model.
Caption: General experimental workflow.
Experimental Protocols
1. Phencyclidine (PCP)-Induced Schizophrenia Model in Rodents
This protocol describes the sub-chronic administration of PCP to induce behavioral deficits relevant to schizophrenia.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats are commonly used. Animals should be group-housed and allowed to acclimate for at least one week before the start of the experiment.
-
PCP Solution Preparation: Dissolve phencyclidine hydrochloride in sterile 0.9% saline to the desired concentration (e.g., 2 mg/mL or 5 mg/mL).
-
Induction Regimen:
-
Administer PCP (e.g., 2-5 mg/kg for rats, 5-10 mg/kg for mice, intraperitoneally) or vehicle (0.9% saline) once daily for 7 consecutive days.
-
This is followed by a washout period of 7 days to ensure that the behavioral tests are not influenced by the acute effects of the drug[6].
-
-
Confirmation of Model: The successful induction of the model can be confirmed by observing deficits in behavioral tests such as the social interaction test and the novel object recognition test in the PCP-treated group compared to the vehicle-treated group.
2. Social Interaction Test
This test assesses social withdrawal, a negative symptom of schizophrenia. The three-chamber social interaction test is a common paradigm.
-
Apparatus: A three-chambered box with openings between the chambers. The side chambers contain wire cages.
-
Procedure:
-
Habituation: Place the test animal in the central chamber and allow it to explore all three empty chambers for 10 minutes.
-
Sociability Phase: Place an unfamiliar "stranger" mouse/rat in one of the wire cages in a side chamber. Place an empty wire cage in the other side chamber. Place the test animal back in the central chamber and allow it to explore for 10 minutes. Record the time spent in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Phase: Keep the now "familiar" animal in its cage. Place a new, "novel" stranger animal in the previously empty cage. Place the test animal back in the central chamber and allow it to explore for 10 minutes. Record the time spent interacting with the familiar versus the novel animal.
-
-
Data Analysis: Healthy animals typically spend more time with the stranger animal than the empty cage (sociability) and more time with the novel stranger than the familiar one (social novelty). PCP-treated animals often show reduced time in these interactions.
3. Novel Object Recognition (NOR) Test
This test evaluates cognitive deficits, specifically recognition memory.
-
Apparatus: An open-field arena. A set of different objects that are of similar size but different shapes and textures.
-
Procedure:
-
Habituation: Allow the animal to explore the empty open-field arena for 10 minutes on two consecutive days.
-
Familiarization/Training Phase: Place two identical objects in the arena. Place the animal in the arena and allow it to explore for 10 minutes.
-
Test Phase: After a retention interval (e.g., 1 to 24 hours), return the animal to the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for 5-10 minutes.
-
-
Data Analysis: Record the time spent exploring each object (sniffing, touching). Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A lower discrimination index in the PCP-treated group indicates a cognitive deficit.
4. Measurement of cGMP Levels in Brain Tissue
This protocol outlines a general method for quantifying cGMP levels in brain tissue, a key biomarker for this compound activity[4].
-
Tissue Collection and Preparation:
-
Following behavioral testing, euthanize the animals and rapidly dissect the brain region of interest (e.g., prefrontal cortex, striatum, hippocampus).
-
Immediately freeze the tissue in liquid nitrogen and store it at -80°C until analysis.
-
Homogenize the frozen tissue in an appropriate buffer (e.g., 0.1 M HCl or a buffer containing a phosphodiesterase inhibitor like IBMX to prevent cGMP degradation).
-
Centrifuge the homogenate and collect the supernatant.
-
-
cGMP Quantification:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use a commercially available cGMP ELISA kit. These kits are based on the competitive binding between cGMP in the sample and a labeled cGMP conjugate for a limited number of antibody binding sites. The amount of labeled cGMP bound is inversely proportional to the amount of cGMP in the sample.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers high sensitivity and specificity. It involves the separation of cGMP from other molecules in the sample by liquid chromatography, followed by its detection and quantification by mass spectrometry.
-
-
Data Analysis: Normalize cGMP levels to the total protein concentration of the tissue homogenate. Compare cGMP levels between treatment groups. An increase in cGMP levels is expected in the this compound-treated groups[4].
Conclusion
The PCP-induced schizophrenia model in rodents is a valuable tool for the preclinical evaluation of novel antipsychotic drugs. This compound, a selective PDE1B inhibitor, has demonstrated promising efficacy in reversing behavioral deficits relevant to the negative and cognitive symptoms of schizophrenia in this model. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and other PDE1 inhibitors for the treatment of schizophrenia. Careful adherence to standardized protocols is crucial for obtaining reliable and reproducible results.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Phencyclidine animal models of schizophrenia: approaches from abnormality of glutamatergic neurotransmission and neurodevelopment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 5. behaviorcloud.com [behaviorcloud.com]
- 6. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]
Troubleshooting & Optimization
DSR-141562: A Guide to Stability, Storage, and Handling for Optimal Research Outcomes
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of DSR-141562, a potent and selective phosphodiesterase 1 (PDE1) inhibitor. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.
Storage Conditions Summary
Proper storage of this compound is critical to prevent degradation and maintain its biological activity. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | 12 Months | [1] |
| 4°C | 6 Months | [1] | |
| Stock Solution | -80°C | 6 Months | [1][2] |
| -20°C | 1 Month[2] - 6 Months[1] | [1][2] |
Note on Stock Solution Storage: There is a discrepancy in the recommended storage duration at -20°C between suppliers. It is advisable to follow the more conservative recommendation of 1 month to ensure optimal activity, or to perform internal stability tests for longer storage periods.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound, with a solubility of at least 10 mM.[1] For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[2] If precipitation occurs during the preparation of aqueous solutions, gentle heating and/or sonication can be used to aid dissolution.[2]
Q2: How should I handle the compound upon receipt?
A2: Upon receipt, store the solid this compound at -20°C for long-term storage. For shorter-term use, storage at 4°C is acceptable for up to six months.[1]
Q3: My experimental results are inconsistent. Could this be related to compound stability?
A3: Yes, inconsistent results can be a sign of compound degradation. Ensure that you are adhering to the recommended storage conditions and using solutions within their recommended stability period. Avoid repeated freeze-thaw cycles of stock solutions. If you suspect degradation, it is recommended to use a fresh vial of the compound.
Q4: Is this compound sensitive to light?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Troubleshooting workflow for this compound.
Experimental Protocols
While specific, detailed protocols for stability-indicating assays of this compound are not publicly available, a general approach to assess the stability and purity would involve High-Performance Liquid Chromatography (HPLC).
General HPLC Method for Purity Assessment:
-
Column: A C18 reverse-phase column is a common starting point for compounds of this nature.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength determined by the absorbance maximum of this compound.
-
Procedure:
-
Prepare a fresh standard solution of this compound of known concentration.
-
Inject the standard to determine the retention time and peak area.
-
Inject the test sample (e.g., an aged stock solution).
-
Compare the chromatograms. The appearance of new peaks or a decrease in the main peak area of this compound in the test sample relative to the standard would indicate degradation.
-
Signaling Pathway
This compound is a phosphodiesterase 1 (PDE1) inhibitor. By inhibiting PDE1, particularly the PDE1B isoform which is predominantly expressed in the brain, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP).[3] This leads to an elevation of cGMP levels in key brain regions like the striatum and frontal cortex, which is believed to modulate dopaminergic and glutamatergic signaling pathways.[3] This mechanism of action is relevant to its potential therapeutic effects in schizophrenia.[3][4]
Mechanism of action of this compound.
References
- 1. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
Interpreting unexpected results in DSR-141562 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DSR-141562. The information is designed to help interpret unexpected results and optimize experimental outcomes.
Troubleshooting Guide
Unexpected or inconsistent results can be a common challenge in experimental research. This section provides a guide to troubleshoot potential issues that may arise when using this compound.
Issue 1: Weaker than Expected or No Inhibitory Effect
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light. It is recommended to store the compound at -20°C for up to one month in solvent or at -80°C for up to six months.[1] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Inaccurate Concentration | The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.[1][2] |
| Suboptimal Assay Conditions | Experimental conditions such as pH, temperature, and cofactor concentrations may not be optimal for PDE1 activity or this compound inhibition. Ensure the presence of Ca2+/Calmodulin, as PDE1 is a calcium and calmodulin-dependent phosphodiesterase.[3] |
| Low PDE1 Expression | The cell line or tissue model may have low or no expression of the target PDE1 isoforms (PDE1A, PDE1B, PDE1C). Verify PDE1 expression using methods like RT-PCR or Western blotting. |
| High Substrate Concentration | The concentration of cAMP or cGMP in the assay may be too high, leading to competition with the inhibitor. Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or below the Km value for inhibition assays.[3] |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting can lead to significant variability. Ensure proper calibration and use of pipettes, especially when working with small volumes. Consider serial dilutions to work with larger, more accurate volumes.[4] |
| Edge Effects in Multi-Well Plates | The outer wells of multi-well plates are prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outer wells or fill them with sterile media or PBS to create a humidity barrier.[4] |
| Cell Seeding Density | Inconsistent cell seeding density across wells can lead to variability in cell-based assays. Ensure a homogenous cell suspension and use a multichannel pipette for seeding to minimize well-to-well variation.[4] |
Issue 3: Unexpected Off-Target Effects or Cellular Toxicity
| Potential Cause | Recommended Solution |
| High Compound Concentration | At higher concentrations, this compound may lose its selectivity and inhibit other PDEs or cellular targets.[2][3] Use the lowest effective concentration to maintain selectivity for PDE1. Perform dose-response experiments to determine the optimal concentration. |
| Vehicle Toxicity | The solvent used to dissolve this compound (e.g., DMSO) may be causing cellular toxicity.[2] Include a vehicle-only control in your experiments to assess the effect of the solvent. Ensure the final solvent concentration is non-toxic (typically <0.5%).[4] |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive to PDE1 inhibition or the compound itself. Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of both this compound and the vehicle.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a family of enzymes that hydrolyze the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).[1][5] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This enhances signaling pathways mediated by these second messengers.[2][5] this compound shows preferential selectivity for the PDE1B isoform.
Q2: What are the reported IC50 values for this compound?
A2: this compound has the following reported IC50 values for human PDE1 isoforms:
-
PDE1A: 97.6 nM
-
PDE1B: 43.9 nM
-
PDE1C: 431.8 nM
Q3: How should I prepare and store this compound solutions?
A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO). To maintain compound integrity, it is crucial to prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[1][2] For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots.[1]
Q4: What are appropriate positive and negative controls for my experiments?
A4:
-
Positive Controls: A well-characterized, non-selective PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) or a more selective PDE1 inhibitor such as Vinpocetine can be used as a positive control to confirm assay performance.[4]
-
Negative Controls: The vehicle used to dissolve this compound (e.g., DMSO) should be used as a negative control at the same final concentration as in the experimental conditions.[2][4] Additionally, using a structurally similar but inactive molecule, if available, can help confirm that the observed effects are due to the specific activity of this compound.
Data Presentation
Table 1: In Vitro Potency of this compound
| PDE Isoform | IC50 (nM) |
| Human PDE1A | 97.6 |
| Human PDE1B | 43.9 |
| Human PDE1C | 431.8 |
Table 2: Preclinical In Vivo Efficacy of this compound
| Animal Model | Dosing | Observed Effect | Reference |
| Rat | 3-30 mg/kg (oral) | Potent inhibition of methamphetamine-induced locomotor hyperactivity. | [6][7] |
| Mouse | 0.3-3 mg/kg (oral) | Reversed social interaction deficits induced by phencyclidine. | [6][7] |
| Rat | 0.3-3 mg/kg (oral) | Reversed novel object recognition deficits induced by phencyclidine. | [6][7] |
| Common Marmoset | 3 and 30 mg/kg (oral) | Improved performance in object retrieval with detour tasks. | [6][7] |
| Monkey | 30 and 100 mg/kg (oral) | Potently elevated cGMP concentration in cerebrospinal fluid. | [6][7] |
Experimental Protocols
Protocol 1: In Vitro PDE1 Inhibition Assay
This protocol outlines a general procedure for determining the IC50 value of this compound.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA).
-
Reconstitute purified recombinant human PDE1A, PDE1B, or PDE1C enzyme in assay buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare the substrate solution (e.g., [3H]-cAMP or [3H]-cGMP).
-
-
Assay Procedure:
-
Add the assay buffer, this compound solution (or DMSO for control), and enzyme solution to a 96-well plate.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Measure the signal (e.g., radioactivity) using a suitable instrument.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Measurement of Intracellular cGMP/cAMP Levels
This protocol outlines a general procedure for measuring changes in intracellular cyclic nucleotide levels in response to this compound.
-
Cell Culture: Plate cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Wash cells once with serum-free medium. Pre-incubate cells with various concentrations of this compound or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Add a stimulating agent to induce cAMP or cGMP production (e.g., forskolin (B1673556) for cAMP, or a nitric oxide donor for cGMP). Incubate for the optimal stimulation time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercially available immunoassay kit.
-
Detection: Measure the cAMP or cGMP concentration in the cell lysates according to the kit manufacturer's protocol (e.g., ELISA, TR-FRET).
-
Data Analysis: Analyze the data to determine the effect of this compound on intracellular cyclic nucleotide levels.
Mandatory Visualizations
Caption: PDE1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for In Vitro Assays with this compound.
Caption: Logical Troubleshooting Flow for this compound Experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. What PDE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. | BioWorld [bioworld.com]
- 7. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
DSR-141562 Outshines Typical Antipsychotics in Preclinical Models of Schizophrenia, Demonstrating Broader Efficacy and a Superior Safety Profile
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that DSR-141562, a novel phosphodiesterase 1 (PDE1) inhibitor, demonstrates a superior efficacy and safety profile compared to typical antipsychotics in animal models relevant to schizophrenia. The findings, compiled for researchers, scientists, and drug development professionals, indicate that this compound not only addresses the positive symptoms of schizophrenia with comparable or greater potency than typical antipsychotics like haloperidol (B65202) and chlorpromazine (B137089) but also shows significant effects on the negative and cognitive symptoms, which are largely unaddressed by current standard therapies. A key differentiating factor is the apparent lack of extrapyramidal side effects, such as catalepsy, with this compound, a common and debilitating issue with typical antipsychotics.
This compound's unique mechanism of action, which involves the inhibition of PDE1B and subsequent enhancement of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) signaling pathways, offers a promising alternative to the dopamine (B1211576) D2 receptor antagonism that characterizes typical antipsychotics. This novel approach appears to provide a broader therapeutic window and a more favorable side-effect profile.
Comparative Efficacy in Animal Models
To provide a clear comparison, the following tables summarize the quantitative data from key preclinical studies.
Table 1: Methamphetamine-Induced Hyperactivity (Model for Positive Symptoms)
| Compound | Dose Range (mg/kg) | Route of Administration | Animal Model | Outcome |
| This compound | 3 - 30 | Oral | Rat | Potently inhibited methamphetamine-induced locomotor hyperactivity[1] |
| Haloperidol | 0.05 | Not Specified | Rat | Significantly reduced amphetamine-induced hyperactivity[2][3] |
Table 2: Catalepsy Test (Model for Extrapyramidal Side Effects)
| Compound | Dose Range (mg/kg) | Route of Administration | Animal Model | Outcome |
| This compound | 1 - 100 | Oral | Rat | Did not induce any signs of catalepsy[1] |
| Chlorpromazine | 1, 3, 10 | Intraperitoneal | Rat | Induced catalepsy[4][5][6] |
Table 3: Phencyclidine (PCP)-Induced Social Interaction Deficit (Model for Negative Symptoms)
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Outcome |
| This compound | 0.3 - 3 | Oral | Mouse | Reversed social interaction deficits induced by repeated PCP treatment[1] |
Table 4: Phencyclidine (PCP)-Induced Novel Object Recognition Deficit (Model for Cognitive Symptoms)
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Outcome |
| This compound | 0.3 - 3 | Oral | Rat | Reversed novel object recognition deficits induced by repeated PCP treatment[1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Methamphetamine-Induced Hyperactivity
This model assesses the potential of a compound to mitigate the hyperlocomotor activity induced by a psychostimulant, which is considered a model for the positive symptoms of schizophrenia.
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Animals are habituated to the testing environment (e.g., open-field arena).
-
This compound (3-30 mg/kg, p.o.) or a typical antipsychotic (e.g., haloperidol, 0.05 mg/kg) or vehicle is administered at a specified time before the test.[1][2][3]
-
Methamphetamine (e.g., 0.5 mg/kg) is administered to induce hyperactivity.[2][3]
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period (e.g., 90 minutes) using an automated activity monitoring system.[2][3]
-
-
Endpoint: A significant reduction in methamphetamine-induced locomotor activity compared to the vehicle-treated group indicates antipsychotic-like efficacy.
Catalepsy Test
This test evaluates the propensity of a drug to induce extrapyramidal side effects, specifically catalepsy, which is characterized by a failure to correct an externally imposed posture.
-
Animals: Male Wistar rats.
-
Procedure:
-
This compound (1-100 mg/kg, p.o.) or a typical antipsychotic (e.g., chlorpromazine, 1, 3, or 10 mg/kg, i.p.) or vehicle is administered.[1][4][5][6]
-
At various time points after drug administration, the rat's forepaws are gently placed on an elevated horizontal bar.
-
The latency to remove both forepaws from the bar is measured, with a pre-defined cut-off time.
-
-
Endpoint: A significantly increased latency to move from the imposed posture compared to the vehicle-treated group is indicative of catalepsy.
Phencyclidine (PCP)-Induced Social Interaction Deficit
This model assesses the ability of a compound to reverse social withdrawal, a core negative symptom of schizophrenia, induced by the NMDA receptor antagonist PCP.
-
Animals: Male mice.
-
Procedure:
-
Mice are repeatedly treated with PCP (e.g., 10 mg/kg, s.c.) or saline for a specified duration to induce a social interaction deficit.
-
Following a washout period, this compound (0.3-3 mg/kg, p.o.) or vehicle is administered.[1]
-
Pairs of unfamiliar mice (one treated with PCP and the other a saline-treated control) are placed in a novel arena, and their social interaction time (e.g., sniffing, following, grooming) is recorded for a set period.
-
-
Endpoint: A significant increase in social interaction time in the this compound-treated group compared to the vehicle-treated PCP group indicates efficacy against negative-like symptoms.
Phencyclidine (PCP)-Induced Novel Object Recognition (NOR) Deficit
The NOR test is used to evaluate cognitive deficits, particularly in recognition memory, which are prominent in schizophrenia.
-
Animals: Male rats.
-
Procedure:
-
Rats are repeatedly treated with PCP (e.g., 5 mg/kg, i.p., twice daily for 7 days) or saline to induce cognitive impairment.[1]
-
Following a washout period, the animals undergo a familiarization trial where they are allowed to explore two identical objects in an open field.
-
After a retention interval, one of the objects is replaced with a novel object, and the rats are returned to the arena for a test trial.
-
This compound (0.3-3 mg/kg, p.o.) or vehicle is administered before the familiarization or test trial.[1]
-
-
Endpoint: The time spent exploring the novel object versus the familiar object is measured. A significant preference for the novel object (discrimination index) in the this compound-treated group, similar to that of control animals, indicates a reversal of the cognitive deficit.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental processes, the following diagrams have been generated.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats [imrpress.com]
- 3. article.imrpress.com [article.imrpress.com]
- 4. ijpp.com [ijpp.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of daily chlorpromazine administration on behavioural and physiological parameters in the rat [pubmed.ncbi.nlm.nih.gov]
Evaluating the Safety Profile of DSR-141562 in Comparison to Other PDE Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the safety profile of the novel phosphodiesterase 1B (PDE1B) inhibitor, DSR-141562, against other well-established phosphodiesterase (PDE) inhibitors. Due to the early stage of development for this compound, publicly available preclinical safety data is limited. This guide, therefore, focuses on its known selectivity and preclinical findings while drawing comparisons with the established safety profiles of sildenafil (B151) (a PDE5 inhibitor), roflumilast (B1684550) (a PDE4 inhibitor), and milrinone (B1677136) (a PDE3 inhibitor).
Executive Summary
This compound is a novel, orally available, and brain-penetrant PDE1B inhibitor with high selectivity.[1][2] Preclinical studies in animal models suggest its potential as a therapeutic agent for schizophrenia, with minimal effects on spontaneous locomotor activity and no induction of catalepsy at tested doses.[1][2] While comprehensive safety data for this compound is not yet publicly available, its high selectivity for the PDE1 family over other PDE families and numerous other biological targets suggests a potentially favorable safety profile by minimizing off-target effects.[1][2] In contrast, established PDE inhibitors such as sildenafil, roflumilast, and milrinone have well-documented safety profiles with specific adverse effects related to their respective mechanisms and tissue distribution. This guide will delve into these known safety aspects, providing a framework for evaluating the potential safety advantages of a highly selective compound like this compound.
Data Presentation: Comparative Safety Profiles
The following tables summarize the known safety and tolerability data for this compound and the comparator PDE inhibitors. It is important to note that the data for this compound is based on limited preclinical information, while the data for the other inhibitors is derived from extensive preclinical and clinical studies.
Table 1: Overview of PDE Inhibitors and Their Primary Safety Considerations
| Inhibitor | PDE Target | Primary Therapeutic Area | Key Safety and Tolerability Concerns |
| This compound | PDE1B | Schizophrenia (investigational) | Data not publicly available. High selectivity suggests a potential for reduced off-target effects. |
| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary Arterial Hypertension | Headache, flushing, visual disturbances, hypotension (especially with nitrates).[3][4] |
| Roflumilast | PDE4 | Chronic Obstructive Pulmonary Disease (COPD) | Diarrhea, nausea, weight loss, headache, insomnia, and potential for neuropsychiatric effects.[5] Not associated with significant liver injury.[5] |
| Milrinone | PDE3 | Acute Decompensated Heart Failure | Arrhythmias (ventricular), hypotension, headache.[6][7] |
Table 2: Comparative Preclinical and Clinical Observations
| Safety Parameter | This compound (Preclinical) | Sildenafil (Preclinical & Clinical) | Roflumilast (Preclinical & Clinical) | Milrinone (Preclinical & Clinical) |
| Cardiovascular | No specific adverse cardiovascular effects reported in initial studies. | Mild and transient decreases in blood pressure.[3] Contraindicated with nitrates due to risk of severe hypotension.[4] | No significant cardiovascular adverse events reported. | Dose-dependent hypotension and potential for ventricular arrhythmias.[7] |
| Neurological | Minimal effects on spontaneous locomotor activity; no catalepsy observed in rats.[1][2] | Headache is a common side effect. | Headache, dizziness, and insomnia are common.[5] | Headache can occur. |
| Gastrointestinal | No specific gastrointestinal effects reported. | Dyspepsia can occur. | Diarrhea and nausea are common dose-limiting side effects.[5] | N/A |
| Hepatotoxicity | Data not available. | Generally not associated with liver injury. | Not linked to significant serum enzyme elevations or clinically apparent liver injury.[5] | N/A |
| Off-Target Effects | High selectivity for PDE1 family over other PDEs and 65 other biological targets.[1][2] | Some inhibition of PDE6 in the retina can cause transient visual disturbances. | Class-specific adverse events are common. | Effects are primarily related to PDE3 inhibition in cardiac and vascular tissues. |
Experimental Protocols
Detailed experimental protocols for the safety evaluation of this compound are not publicly available. However, a standard preclinical safety assessment for a novel PDE inhibitor would typically include the following key experiments:
In Vitro Safety Pharmacology
-
Receptor and Enzyme Profiling: A broad panel of assays to assess the binding and functional activity of the compound against a wide range of receptors, ion channels, transporters, and enzymes to identify potential off-target interactions. This compound was screened against 65 other biological targets.[1]
-
hERG Channel Assay: To evaluate the potential for QT interval prolongation and proarrhythmic risk, a critical safety assessment for all new chemical entities.
-
CYP450 Inhibition and Induction Assays: To determine the potential for drug-drug interactions by assessing the inhibitory and inductive effects of the compound on major cytochrome P450 enzymes.
In Vivo Preclinical Toxicology
-
Single-Dose and Dose-Range-Finding Studies: Conducted in at least two species (one rodent, one non-rodent) to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
-
Repeated-Dose Toxicity Studies: Sub-chronic (e.g., 28-day) and chronic (e.g., 3-6 months) studies in two species to evaluate the toxicological effects of the drug after repeated administration. These studies include comprehensive monitoring of clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.
-
Cardiovascular Safety Pharmacology: In vivo studies in a conscious, telemetered large animal model (e.g., dog or non-human primate) to assess the effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters, including the QT interval.
-
Central Nervous System (CNS) Safety Pharmacology: A battery of tests (e.g., a functional observational battery or Irwin screen) in rodents to evaluate potential effects on behavior, coordination, and other neurological functions. Preclinical studies on this compound showed minimal effects on spontaneous locomotor activity and no catalepsy in rats.[1][2]
-
Genotoxicity Assays: A standard battery of tests, including the Ames test (bacterial reverse mutation assay), an in vitro chromosomal aberration test in mammalian cells, and an in vivo micronucleus test in rodents, to assess the mutagenic and clastogenic potential of the compound.
Mandatory Visualization
Caption: General signaling pathway of phosphodiesterase (PDE) inhibitors.
Caption: Standard preclinical safety evaluation workflow for a novel drug candidate.
References
- 1. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Novel phosphodiesterase type 5 inhibitors: Assessing hemodynamic effects and safety parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roflumilast - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 7. picmonic.com [picmonic.com]
A Cross-Study Analysis of DSR-141562 and its Effects on Cognitive Function: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study analysis of DSR-141562, a novel phosphodiesterase 1 (PDE1) inhibitor, and its effects on cognitive function. Drawing from preclinical data, this document compares the efficacy and mechanisms of this compound with other notable phosphodiesterase inhibitors, rolipram (B1679513) (a PDE4 inhibitor) and sildenafil (B151) (a PDE5 inhibitor), which have also been investigated for their cognitive-enhancing properties. All quantitative data are summarized in structured tables, and detailed experimental methodologies for key behavioral assays are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying mechanisms and experimental designs.
Introduction to this compound
This compound is an orally available and brain-penetrant phosphodiesterase 1 (PDE1) inhibitor with high selectivity for the PDE1B isoform, which is predominantly expressed in the brain.[1][2] By inhibiting PDE1B, this compound prevents the degradation of cyclic guanosine (B1672433) monophosphate (cGMP), a crucial second messenger involved in various signaling pathways that regulate dopaminergic and glutamatergic signal transduction.[1] Preclinical studies have demonstrated its potential as a therapeutic candidate for improving cognitive deficits associated with schizophrenia.[1][3][4]
Comparative Efficacy on Cognitive Function: this compound vs. Alternatives
The cognitive-enhancing effects of this compound have been evaluated in preclinical models alongside other PDE inhibitors, such as rolipram and sildenafil. The following tables summarize the key findings from these studies.
Table 1: Effects of this compound on Cognitive Function in Preclinical Models
| Animal Model | Cognitive Task | This compound Dose | Key Findings | Reference |
| Rats (Phencyclidine-induced deficits) | Novel Object Recognition | 0.3 - 3 mg/kg | Reversed deficits in novel object recognition.[1][4] | Enomoto et al., 2019 |
| Common Marmosets | Object Retrieval with Detour Task | 3 and 30 mg/kg | Improved performance in the object retrieval with detour task.[1][2][4] | Enomoto et al., 2019 |
Table 2: Effects of Rolipram (PDE4 Inhibitor) on Cognitive Function in Preclinical Models
| Animal Model | Cognitive Task | Rolipram Dose | Key Findings | Reference |
| APP/PS1 Mice (Alzheimer's Model) | Contextual Fear Conditioning | Not specified | Improved performance in contextual fear conditioning.[5] | Gong et al., 2004 |
| APP/PS1/tau Triple Transgenic Mice | Not specified | Not specified | Mitigated cognitive deficits.[6] | Wang et al., 2020 |
| Rodent models of aging | Not specified | Not specified | Improved cognitive function.[7] | Kumar et al., 2017 |
Table 3: Effects of Sildenafil (PDE5 Inhibitor) on Cognitive Function in Preclinical Models
| Animal Model | Cognitive Task | Sildenafil Dose | Key Findings | Reference |
| Tg2576 Mice (Alzheimer's Model) | Morris Water Maze | Not specified | Reversed cognitive impairment.[8] | Cuadrado-Tejedor et al., 2011 |
| Tg2576 Mice (Alzheimer's Model) | Fear Conditioning | Not specified | Improved performance in fear conditioning.[8] | Cuadrado-Tejedor et al., 2011 |
| Cynomolgus Macaques | Object Retrieval Task | Dose-dependent | Improved performance in the object retrieval task.[8] | Rutten et al., 2008 |
| APP/PS1 AD Mice | Y-maze test | 2 mg/kg twice daily | Rescued cognition.[9] | Puzzo et al., 2009 |
Experimental Protocols
Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[1][2][10] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[2]
Protocol:
-
Habituation: The animal is first habituated to the testing arena (an open field) in the absence of any objects for a set period.[1][10]
-
Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to freely explore them for a defined duration.[1][10]
-
Retention Interval: The animal is returned to its home cage for a specific period (e.g., 24 hours).[11]
-
Test Phase: The animal is reintroduced into the arena, where one of the familiar objects has been replaced with a novel object.[1][10] The time spent exploring each object is recorded. A preference for the novel object is indicative of intact recognition memory.[2]
Object Retrieval with Detour Task
This task assesses cognitive flexibility and problem-solving abilities in primates, such as the common marmoset.[1][12] It requires the animal to inhibit a prepotent response to reach directly for a visible reward and instead take a detour.[12][13]
Protocol:
-
Apparatus: A transparent box with an opening on one side is used. A food reward is placed inside the box.[12]
-
Procedure: The marmoset is placed in front of the box. To retrieve the reward, the animal must reach around the barrier and into the opening, rather than trying to reach directly through the transparent wall.[1][12]
-
Measures: The success rate and the number of direct, unsuccessful reaches at the barrier are recorded.[1][12] Improved performance is indicated by a higher success rate and fewer perseverative errors.[12]
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and its alternatives, as well as a typical experimental workflow for preclinical cognitive testing.
Discussion and Conclusion
This compound, a selective PDE1B inhibitor, has demonstrated promising pro-cognitive effects in preclinical models of schizophrenia-related cognitive impairment.[1][4] Its mechanism of action, centered on the potentiation of cGMP signaling, is distinct from that of PDE4 and PDE5 inhibitors, which primarily modulate cAMP and cGMP in different cellular contexts, respectively.
Rolipram, a PDE4 inhibitor, enhances cognitive function by increasing cAMP levels, which in turn activates the PKA/CREB signaling pathway.[7][14] This pathway is crucial for synaptic plasticity and memory formation. Sildenafil, a PDE5 inhibitor, also shows cognitive benefits, likely through the enhancement of cGMP signaling, which can improve cerebral blood flow and neuronal function.[8][9][15]
The choice of a specific PDE inhibitor for cognitive enhancement may depend on the underlying pathology. For instance, the focus of this compound on PDE1B makes it a targeted therapy for conditions where dopaminergic and glutamatergic dysregulation is a key feature, such as schizophrenia.[1] In contrast, the broader effects of PDE4 and PDE5 inhibitors might be applicable to a wider range of cognitive disorders, including age-related cognitive decline and Alzheimer's disease.[5][7][8]
Further head-to-head comparative studies are warranted to directly assess the relative efficacy and safety profiles of these different classes of PDE inhibitors. The development of isoform-specific inhibitors like this compound represents a significant advancement in the pursuit of targeted therapies for cognitive dysfunction.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. | BioWorld [bioworld.com]
- 4. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI - Persistent improvement in synaptic and cognitive functions in an Alzheimer mouse model after rolipram treatment [jci.org]
- 6. Rolipram Ameliorates Memory Deficits and Depression-Like Behavior in APP/PS1/tau Triple Transgenic Mice: Involvement of Neuroinflammation and Apoptosis via cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. Sildenafil restores cognitive function without affecting β-amyloid burden in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sildenafil for the Treatment of Alzheimer’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. behaviorcloud.com [behaviorcloud.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The detour paradigm in animal cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphodiesterase inhibitors for cognitive enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Review of Different Applications of Sildenafil with the Focus on its Role in Alzheimer 's Disease | ClinicSearch [clinicsearchonline.org]
Navigating the Landscape of PDE1B Inhibition in the Central Nervous System: A Comparative Guide to Alternatives for DSR-141562
For researchers, scientists, and drug development professionals investigating the role of phosphodiesterase 1B (PDE1B) in the central nervous system (CNS), the selection of a suitable inhibitor is a critical decision. DSR-141562 has emerged as a potent and selective tool compound; however, a comprehensive understanding of the available alternatives is essential for robust experimental design and interpretation. This guide provides an objective comparison of this compound with other notable PDE1B inhibitors, supported by experimental data on their biochemical potency, selectivity, pharmacokinetic properties, and in vivo efficacy.
Phosphodiesterase 1B, a key enzyme in the regulation of cyclic nucleotide signaling in the brain, plays a crucial role in neuronal plasticity, learning, and memory.[1][2] Its inhibition has shown promise in preclinical models of various CNS disorders, including schizophrenia and cognitive impairment.[2][3] This guide will delve into the characteristics of several alternative compounds, offering a comparative analysis to aid in the selection of the most appropriate tool for specific research needs.
Biochemical Potency and Selectivity: A Head-to-Head Comparison
The ideal PDE1B inhibitor for CNS studies should exhibit high potency for the target enzyme and substantial selectivity over other PDE families to minimize off-target effects. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: In Vitro Potency of PDE1B Inhibitors against PDE1 Isoforms
| Compound | PDE1A IC50 (nM) | PDE1B IC50 (nM) | PDE1C IC50 (nM) | Reference |
| This compound | - | Preferential for PDE1B | - | [2] |
| PF-04822163 | 2.0 | 2.4 | 7.0 | [4] |
| PF-04471141 | - | 35 | - | [5][6] |
| Lu AF58027 | 13 | 45 | 1.4 | [1] |
| DNS-0056 (16K) | - | - | - | [3] |
| Vinpocetine (B1683063) | ~14,000 | ~14,000 | ~14,000 | [7] |
Table 2: Selectivity Profile of PDE1B Inhibitors against Other PDE Families
| Compound | Selectivity over other PDE families | Reference |
| This compound | High selectivity over other PDE families and 65 other biological targets. | [2][8] |
| PF-04822163 | >100-fold selectivity for PDE1B over other PDEs. | [4] |
| PF-04471141 | >30-fold selectivity for PDE1A and >100-fold for PDE1B over other PDE isoforms. | [9] |
| Lu AF58027 | Micromolar concentrations required for inhibition of other PDEs. | [1] |
| DNS-0056 (16K) | Selective PDE1 inhibitor. | [3] |
| Vinpocetine | Non-selective, also inhibits other PDEs. | [10] |
Central Nervous System Penetration and In Vivo Efficacy
For studying CNS functions, brain penetrance is a critical attribute of a PDE1B inhibitor. The ability of a compound to cross the blood-brain barrier and engage its target in the brain is paramount for in vivo studies.
Table 3: CNS Penetration and In Vivo Efficacy of PDE1B Inhibitors
| Compound | Brain Penetration | In Vivo Efficacy Highlights | Effective Dose Range (in vivo) | Reference |
| This compound | Orally available and brain-penetrant. | Reverses social interaction and novel object recognition deficits in rodents. Improves cognitive performance in primates. | 0.3 - 30 mg/kg | [2][8] |
| PF-04822163 | Readily crosses the blood-brain barrier. | - | - | [4] |
| PF-04471141 | CNS-penetrant. | - | - | [5] |
| Lu AF58027 | - | Lowers blood pressure in rats. | - | [11] |
| DNS-0056 (16K) | Orally bioavailable and brain-penetrating. | Enhances memory in rat models of object recognition. | 10 - 30 mg/kg (s.c. in rats) | [3][12] |
| Vinpocetine | Crosses the blood-brain barrier. | Improves memory retrieval and performance on cognitive tests in humans (data is controversial). | 5 - 20 mg/kg (i.p. in rats); 15 - 60 mg/day in humans | [10][13] |
Note: "-" indicates that specific data was not available in the provided search results.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and experimental approaches, the following diagrams illustrate the core signaling pathway of PDE1B inhibition and a typical workflow for evaluating novel inhibitors.
Caption: PDE1B signaling pathway in the central nervous system.
Caption: A typical experimental workflow for the evaluation of novel PDE1B inhibitors.
Experimental Protocols
Reproducibility of experimental findings is contingent on detailed and standardized protocols. Below are generalized methodologies for key experiments cited in this guide.
In Vitro PDE Enzyme Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against PDE1B and other PDE isoforms to assess potency and selectivity.
Materials:
-
Recombinant human PDE enzymes (PDE1A, PDE1B, PDE1C, and other PDE families for selectivity profiling).
-
Radiolabeled or fluorescently labeled cAMP or cGMP as a substrate.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
For PDE1 assays, the buffer must be supplemented with Ca2+ and calmodulin.
-
Test compound dissolved in DMSO.
-
96-well microplates.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO and then in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the diluted test compound (or vehicle for control), and the PDE enzyme.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (radiolabeled or fluorescently labeled cAMP or cGMP).
-
Incubate the reaction for a specific time, ensuring that the substrate hydrolysis is in the linear range (typically <30% of total substrate is consumed).
-
Terminate the reaction using a stop solution or by methods such as filtration or addition of scintillation proximity assay (SPA) beads.
-
Quantify the amount of hydrolyzed product. For radiolabeled assays, this can be done using a scintillation counter. For fluorescent assays, a fluorescence plate reader is used.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve using non-linear regression analysis.
In Vivo Microdialysis for cGMP Measurement (General Protocol)
Objective: To measure the extracellular levels of cGMP in specific brain regions of freely moving animals following the administration of a PDE1B inhibitor.
Materials:
-
Stereotaxic apparatus for surgery.
-
Microdialysis probes with a suitable molecular weight cut-off.
-
A microinfusion pump.
-
Artificial cerebrospinal fluid (aCSF) for perfusion.
-
Fraction collector.
-
Analytical method for cGMP quantification (e.g., ELISA or LC-MS/MS).
-
Anesthetized or freely moving animal subjects (e.g., rats or mice).
Procedure:
-
Surgery: Under anesthesia, implant a guide cannula stereotaxically into the target brain region (e.g., striatum or prefrontal cortex). Allow the animal to recover from surgery for a specified period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 0.5-2.0 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of extracellular cGMP levels.
-
Drug Administration: Administer the PDE1B inhibitor via the desired route (e.g., systemic injection or through the microdialysis probe for local administration).
-
Sample Collection: Continue to collect dialysate fractions for several hours post-administration.
-
Sample Analysis: Analyze the cGMP concentration in the collected dialysate samples using a sensitive analytical method.
-
Data Analysis: Express the cGMP levels as a percentage of the baseline and plot the time course of cGMP changes in response to the inhibitor.
Novel Object Recognition (NOR) Test (General Protocol)
Objective: To assess the effects of a PDE1B inhibitor on recognition memory in rodents.
Materials:
-
An open-field arena.
-
A set of different objects that are of similar size but differ in shape and texture. The objects should not have any innate rewarding or aversive properties.
-
Video recording and analysis software.
-
Rodent subjects (mice or rats).
Procedure:
-
Habituation: For several days prior to testing, handle the animals and allow them to explore the empty open-field arena for a set period each day to reduce anxiety and novelty-induced exploratory behavior.
-
Familiarization Phase (Training): On the test day, place two identical objects in the arena. Allow the animal to explore the arena and the objects for a defined period (e.g., 5-10 minutes).
-
Retention Interval: After the familiarization phase, return the animal to its home cage for a specific retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory). The PDE1B inhibitor or vehicle is typically administered before or after the familiarization phase, depending on the experimental question.
-
Test Phase: Replace one of the familiar objects with a novel object. Place the animal back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).
-
Data Analysis: Measure the time spent exploring the novel object and the familiar object. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it. Calculate a discrimination index (DI), often expressed as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Conclusion
The selection of an appropriate PDE1B inhibitor for CNS research requires careful consideration of its potency, selectivity, and pharmacokinetic properties. While this compound stands out for its preferential selectivity for PDE1B and demonstrated in vivo efficacy in cognitive models, several other compounds offer viable alternatives for researchers. PF-04822163 exhibits high potency across all PDE1 isoforms, while PF-04471141 and DNS-0056 are also potent, CNS-penetrant inhibitors with proven effects on memory. Lu AF58027 shows high potency, particularly for PDE1C. In contrast, vinpocetine, a classic but non-selective PDE1 inhibitor, may be useful for studies where broad PDE1 inhibition is desired, though its clinical efficacy for cognitive enhancement remains a subject of debate.
This guide provides a framework for comparing these alternatives based on currently available data. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific requirements of their experimental paradigms when selecting a PDE1B inhibitor. The continued development and characterization of potent and selective PDE1B inhibitors will undoubtedly further our understanding of the role of this important enzyme in CNS function and its potential as a therapeutic target.
References
- 1. Lu AF-58027 |CAS:1255919-63-1 Probechem Biochemicals [probechem.com]
- 2. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Candidate 11C‑Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PF-04471141 hydrochloride | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. PF04471141 HCl | TargetMol [targetmol.com]
- 7. drugs.com [drugs.com]
- 8. | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Therapeutic Utility of Phosphodiesterase Type I Inhibitors in Neurological Conditions [frontiersin.org]
- 11. Novel selective PDE type 1 inhibitors cause vasodilatation and lower blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of phosphodiesterase (1B, 2A, 9A and 10A) inhibitors on central nervous system cyclic nucleotide levels in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amelioration of intracerebroventricular streptozotocin induced cognitive dysfunction and oxidative stress by vinpocetine -- a PDE1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidelines for DSR-141562
For researchers, scientists, and drug development professionals utilizing DSR-141562, a potent and selective phosphodiesterase 1 (PDE1) inhibitor, adherence to proper disposal and handling protocols is paramount for laboratory safety and environmental compliance.[1][2] This document provides a comprehensive guide to the proper disposal procedures, key experimental data, and the signaling pathway associated with this compound.
Disposal Procedures
Proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following procedures are based on standard guidelines for chemical waste management.
Step-by-Step Disposal Guide:
-
Consult Safety Data Sheet (SDS): Before handling or disposing of this compound, always refer to the manufacturer-specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a designated, properly labeled, and sealed waste container.
-
Solid Waste:
-
Collect unused or contaminated solid this compound in a clearly labeled, sealed container.
-
This includes any contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled waste container.
-
Do not dispose of solutions containing this compound down the drain.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with this compound. Use a suitable solvent (e.g., ethanol (B145695) or isopropanol) to rinse the equipment, and collect the rinse as chemical waste.
-
-
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials, until they are collected by a licensed chemical waste disposal service.
-
-
Professional Disposal:
-
Arrange for the disposal of this compound waste through your institution's EHS office or a certified chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Physicochemical and Pharmacological Data
The following tables summarize key quantitative data for this compound, a compound identified as a potential therapeutic candidate for symptoms associated with schizophrenia.[3]
| Property | Value |
| Molecular Formula | C₁₉H₂₅F₃N₄O₃ |
| Molecular Weight | 414.43 g/mol |
| CAS Number | 2007975-22-4 |
| Appearance | Solid |
| Storage (Solid) | -20°C for 12 months; 4°C for 6 months |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |
| Solubility | 10 mM in DMSO |
| Chemical Name | 3-methyl-7-(tetrahydro-2H-pyran-4-yl)-2-{[trans-4-(trifluoromethyl)cyclohexyl]-methoxy}imidazo[5,1-f][1][2]triazin-4(3H)-one |
Data sourced from MedchemExpress and ProbeChem.[1][2]
Table 2: In Vitro Inhibitory Activity
| Target | IC₅₀ (nM) |
| PDE1A | 97.6 |
| PDE1B | 43.9 |
| PDE1C | 431.8 |
| PDE2A | 2480 |
This table showcases the potent and selective inhibitory activity of this compound on PDE1 isoforms.[1][2]
Experimental Protocols
The following are summaries of key experimental protocols that have been utilized to characterize the effects of this compound.
Methamphetamine-Induced Locomotor Hyperactivity in Rats:
-
Animals: Male Sprague-Dawley rats were used.
-
Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg.
-
Induction of Hyperactivity: Methamphetamine was administered to induce locomotor hyperactivity.
-
Measurement: Locomotor activity was measured to assess the inhibitory effect of this compound.
-
Outcome: this compound was found to significantly inhibit methamphetamine-induced locomotor hyperactivity.[3]
Social Interaction Test in Mice:
-
Animals: Male ICR mice were used.
-
Induction of Deficit: A decrease in social interaction time was induced by phencyclidine.
-
Drug Administration: this compound was administered orally at doses of 0.3, 1, or 3 mg/kg.
-
Measurement: The amount of time mice spent in social interaction was recorded and analyzed.
-
Outcome: this compound was observed to reverse the phencyclidine-induced decrease in social interaction time.[3]
Signaling Pathway and Mechanism of Action
This compound functions as a phosphodiesterase 1 (PDE1) inhibitor. PDE1 enzymes are responsible for the degradation of cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDE1, particularly the brain-expressed PDE1B isoform, this compound leads to an increase in intracellular cGMP levels.[1][3] This modulation of cGMP signaling is believed to underlie its therapeutic effects in animal models of schizophrenia.[3]
Caption: this compound inhibits PDE1B, increasing cGMP levels and modulating neuronal signaling pathways.
References
- 1. This compound | PDE1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Phosphodiesterase 1 Inhibitor this compound Exhibits Efficacies in Animal Models for Positive, Negative, and Cognitive Symptoms Associated with Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
